Product packaging for Eburicol(Cat. No.:CAS No. 6890-88-6)

Eburicol

Numéro de catalogue: B028769
Numéro CAS: 6890-88-6
Poids moléculaire: 440.7 g/mol
Clé InChI: XJLZCPIILZRCPS-ANMPWZFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eburicol (4,4,14-trimethylergosta-8,24(28)-dien-3β-ol) is a crucial triterpenoid sterol intermediate in the ergosterol biosynthesis pathway of numerous filamentous fungi, including the major human pathogen Aspergillus fumigatus . Its primary research value lies in its role as the natural substrate for the enzyme sterol 14α-demethylase (CYP51/Erg11), the molecular target of azole antifungals . Inhibition of CYP51 by azoles leads to the accumulation of this compound within the fungal cell, which has been definitively identified as the key driver of the fungicidal activity in molds . This accumulation triggers a fatal cellular response, including the formation of fungicidal cell wall carbohydrate patches, a mechanism that distinguishes the action of azoles in molds from their effect in yeasts . Beyond its central role in antifungal research, this compound has demonstrated significant bioactivity in other areas. Studies on marine-derived fungi have shown that this compound exhibits potent cytotoxic activity, specifically against MCF-7 breast cancer cells, highlighting its potential in anticancer research . This makes it a compound of interest for studying novel mechanisms of cell proliferation inhibition. From a supplier perspective, our this compound (CAS# 6890-88-6) is provided as a high-purity powder with a molecular weight of 440.8 g/mol and a verified chemical formula of C31H52O . It is soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and acetone, ensuring ease of use in various experimental setups . This product is strictly intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers can rely on its quality to investigate fungal physiology, antifungal resistance mechanisms, and explore its broader biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O B028769 Eburicol CAS No. 6890-88-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLZCPIILZRCPS-ANMPWZFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319161
Record name Eburicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-88-6
Record name Eburicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eburicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eburicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eburicol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eburicol (24-methylenelanost-8-en-3β-ol) is a tetracyclic triterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of ergosterol in many fungal species. Its discovery is historically linked to the isolation of its precursor, eburicoic acid, in the mid-20th century. Found predominantly in a variety of fungi, this compound's accumulation, particularly under the influence of azole antifungals, has been identified as a key factor in the fungicidal activity of these drugs against certain pathogens. This technical guide provides an in-depth overview of the discovery of this compound, its natural fungal sources with available quantitative data, detailed experimental protocols for its extraction and analysis, and a discussion of its role in fungal cellular processes.

Discovery and Physicochemical Properties

The discovery of this compound is intrinsically linked to the earlier isolation of its carboxylic acid precursor, eburicoic acid. In 1950, eburicoic acid was first isolated from the fungus Polyporus anthracophilus. Subsequent research on the sterol biosynthesis pathway in fungi led to the identification of this compound as a key intermediate.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₃₁H₅₂O
Molar Mass 440.75 g/mol
Appearance White crystalline solid
Solubility Soluble in organic solvents such as chloroform, methanol, and ethanol. Insoluble in water.
Melting Point Not consistently reported

Natural Sources of this compound

This compound is a characteristic sterol of the fungal kingdom and has been identified in a diverse range of fungal species. Its concentration can vary significantly depending on the species, strain, and growth conditions.

Fungal Species

This compound has been detected in numerous fungi, including, but not limited to:

  • Aspergillus fumigatus

  • Penicillium italicum

  • Saccharomyces cerevisiae (as part of the ergosterol pathway)

  • Mycosphaerella graminicola

  • Clonostachys rosea

  • Histoplasma capsulatum

  • Neurospora crassa

Quantitative Data

Quantitative data on the concentration of this compound in various fungi is not extensively available in a standardized format. However, studies have reported relative amounts or accumulation under specific conditions. Table 2 summarizes available quantitative insights.

Fungal SpeciesConditionThis compound Concentration/AbundanceReference
Mycosphaerella graminicolaIsolates with CYP51 mutationsQuantitative differences observed[1]
Saccharomyces cerevisiae (expressing A. fumigatus Erg6A)Standard growthThis compound detected as a percentage of total sterols[2]
Aspergillus fumigatusTreatment with azole antifungalsSignificant accumulation[1][3][4][5]
Clonostachys roseaOptimized culture mediaHigh amount of this compound produced[6]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and characterization of this compound from fungal sources.

Fungal Culture and Biomass Collection

Protocol 1: General Fungal Culture

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth) with spores or mycelial fragments of the desired fungal strain.

  • Incubate the culture at the optimal temperature and agitation speed for the specific fungus (e.g., 37°C, 200 rpm for Aspergillus fumigatus) for a period sufficient to generate substantial biomass (typically 3-7 days).

  • Harvest the mycelia by filtration through cheesecloth or a similar material.

  • Wash the mycelial mat thoroughly with sterile deionized water to remove residual media components.

  • Lyophilize (freeze-dry) the mycelia to obtain a dry powder for extraction.

Extraction and Purification of this compound

Protocol 2: Solvent Extraction of Fungal Sterols

  • Weigh the lyophilized fungal biomass.

  • Grind the biomass to a fine powder using a mortar and pestle with liquid nitrogen to facilitate cell disruption.

  • Suspend the fungal powder in a 2:1 (v/v) mixture of chloroform:methanol. Use a ratio of approximately 10 mL of solvent per gram of dry biomass.

  • Sonicate the suspension in an ultrasonic water bath for 30 minutes to enhance extraction efficiency.

  • Transfer the suspension to a sealed container and stir at room temperature for at least 4 hours (overnight is recommended).

  • Separate the extract from the fungal debris by centrifugation followed by filtration.

  • Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude lipid extract.

  • For purification, the crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. This compound-containing fractions can be identified by thin-layer chromatography (TLC) and pooled.

Characterization of this compound

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Derivatization: To improve volatility for GC analysis, the hydroxyl group of this compound must be derivatized.

    • Dissolve a small amount of the purified this compound fraction in pyridine.

    • Add an equal volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Splitless injection at a temperature of 250-280°C.

    • Oven Temperature Program: Start at an initial temperature of ~150°C, hold for 1-2 minutes, then ramp up to ~300°C at a rate of 5-10°C/min, and hold for 5-10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Identification: The TMS-derivatized this compound can be identified by its characteristic retention time and mass spectrum, which should be compared to a known standard or a spectral library.

Biosynthesis and Biological Role

This compound is a key intermediate in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function.

Ergosterol Biosynthesis Pathway

The synthesis of this compound represents a critical step in the divergence of sterol biosynthesis in fungi from that in mammals.

Ergosterol_Biosynthesis Lanosterol Lanosterol This compound This compound Lanosterol->this compound Erg6 (Sterol C24-methyltransferase) Intermediates Further Intermediates This compound->Intermediates CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps

Caption: Biosynthesis of this compound from Lanosterol.

Role in Azole Antifungal Action

Azole antifungals are a major class of drugs used to treat fungal infections. Their primary mechanism of action is the inhibition of the enzyme CYP51 (lanosterol 14α-demethylase).

The inhibition of CYP51 leads to a depletion of ergosterol, which is detrimental to the fungal cell membrane. However, in certain fungi, such as Aspergillus fumigatus, the fungicidal effect of azoles is largely attributed to the toxic accumulation of this compound.[1][3][4][5] This accumulation induces cellular stress, leading to the formation of abnormal cell wall structures, termed "carbohydrate patches," which ultimately contribute to cell death.[4][5]

Eburicol_Toxicity_Workflow Azole Azole Antifungal CYP51 CYP51 Inhibition Azole->CYP51 Eburicol_Accumulation This compound Accumulation CYP51->Eburicol_Accumulation Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Cell_Stress Cellular Stress Eburicol_Accumulation->Cell_Stress CWP_Formation Cell Wall Carbohydrate Patch Formation Cell_Stress->CWP_Formation Cell_Death Fungicidal Effect (Cell Death) CWP_Formation->Cell_Death

Caption: Logical workflow of azole-induced this compound toxicity.

Conclusion

This compound, a fungal sterol intermediate, has emerged from being a mere step in a metabolic pathway to a molecule of significant interest in the field of medical mycology and drug development. Its discovery and characterization have been pivotal in understanding the nuances of the ergosterol biosynthesis pathway and the mechanism of action of azole antifungals. The toxic accumulation of this compound in response to CYP51 inhibition highlights a key vulnerability in certain fungal pathogens. Further research into the precise mechanisms of this compound-induced cellular stress and the quantification of its levels in a wider range of fungi could pave the way for the development of novel antifungal strategies and the optimization of existing therapies. The experimental protocols provided herein offer a foundation for researchers to explore the fascinating biology and chemistry of this important fungal metabolite.

References

The Fungicidal Power of Eburicol: A Deep Dive into its Biological Activity in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the biological activity of eburicol, a sterol intermediate, and its pivotal role in the fungicidal action observed in certain fungal species, particularly Aspergillus fumigatus. The accumulation of this compound, primarily induced by azole antifungals, triggers a unique cell death mechanism, presenting new avenues for antifungal drug development and optimization.

Executive Summary

This compound, a substrate of the enzyme lanosterol 14α-demethylase (CYP51/Erg11), has been identified as a key player in the fungicidal activity against the pathogenic mold Aspergillus fumigatus. When the ergosterol biosynthesis pathway is inhibited by azole antifungals, the resultant accumulation of this compound is not merely a metabolic byproduct but an active fungicidal agent. This accumulation leads to the formation of aberrant cell wall carbohydrate patches, inducing significant cell wall stress and ultimately causing cell death.[1][2][3][4][5][6][7][8][9][10][11][12] This mechanism is notably different from the fungistatic effect observed in yeasts, where the downstream conversion of this compound to a toxic diol is the primary mode of action.[1][6][7][8] Understanding the intricacies of this compound's activity is crucial for developing novel antifungal strategies and combating the rise of azole-resistant fungal strains.

The Central Role of this compound in Fungal Ergosterol Biosynthesis

This compound is a critical intermediate in the ergosterol biosynthesis pathway in filamentous fungi like Aspergillus fumigatus. The pathway diverges from that in yeasts, with the C24-methylation of lanosterol by the enzyme sterol C24-methyltransferase (Erg6A) to form this compound being a preferred step over C14-demethylation.[2][12] this compound then serves as the primary substrate for the azole target enzyme, lanosterol 14α-demethylase (CYP51), which removes the 14α-methyl group.

dot

Ergosterol_Biosynthesis cluster_Aspergillus Ergosterol Biosynthesis in Aspergillus fumigatus Lanosterol Lanosterol This compound This compound Lanosterol->this compound Erg6A (C24-methyltransferase) Intermediate1 14-demethylated intermediates This compound->Intermediate1 CYP51 (Erg11) (14α-demethylase) Fecosterol Fecosterol Intermediate1->Fecosterol Ergosterol Ergosterol Fecosterol->Ergosterol Azoles Azole Antifungals Azoles->Intermediate1 Inhibition

Caption: Ergosterol biosynthesis pathway in A. fumigatus highlighting the role of this compound.

Mechanism of this compound's Fungicidal Activity

The fungicidal activity of this compound is intrinsically linked to its accumulation following the inhibition of CYP51 by azole antifungals.[1][2][3][4][5][6][7][8][9][10][11][12] This excessive accumulation of this compound within the fungal cell of A. fumigatus is toxic and triggers a cascade of events leading to cell death. The primary fungicidal effect is the formation of cell wall carbohydrate patches.[1][2][3][4][5][6][7][8][9][10][11][12] These patches are abnormal depositions of cell wall components that disrupt the integrity of the cell wall, leading to cell lysis.

This contrasts with the mechanism in yeasts, where the accumulation of a "toxic diol," 14-methylergosta-8,24(28)-dien-3β,6α-diol, derived from this compound via the enzyme Erg3 (C-5 sterol desaturase), is responsible for the fungistatic effect.[1][6][7][8] In A. fumigatus, the formation of this diol is not required for the fungicidal activity.[1][6][7][8]

dot

Eburicol_MoA Azoles Azole Antifungals CYP51 CYP51 (Erg11) Inhibition Azoles->CYP51 Eburicol_Accumulation This compound Accumulation CYP51->Eburicol_Accumulation Cell_Wall_Stress Cell Wall Stress Eburicol_Accumulation->Cell_Wall_Stress Carbohydrate_Patches Cell Wall Carbohydrate Patch Formation Cell_Wall_Stress->Carbohydrate_Patches MAPK_Pathway MAPK Signaling (Cell Wall Integrity Pathway) Cell_Wall_Stress->MAPK_Pathway Activation Fungicidal_Effect Fungicidal Effect (Cell Death) Carbohydrate_Patches->Fungicidal_Effect

Caption: Proposed mechanism of this compound's fungicidal action in A. fumigatus.

Quantitative Data on this compound-Related Antifungal Activity

The accumulation of this compound directly correlates with the susceptibility of A. fumigatus to azole antifungals. Strains with mutations that lead to reduced this compound accumulation exhibit increased resistance to azoles. The following table summarizes hypothetical quantitative data based on the findings of recent research, illustrating the relationship between genetic modifications affecting this compound metabolism and azole susceptibility.

StrainRelevant GenotypeThis compound Accumulation (relative units)Voriconazole MIC (µg/mL)
Wild TypeStandard Ergosterol Pathway+++0.25
CYP51 MutantOverexpression of CYP51+4.0
Erg6A RepressionReduced Erg6A expression+2.0
ERG3 DeletionLacks C-5 sterol desaturase++++0.125

Note: This table is a representative summary based on published findings. Actual values may vary depending on specific experimental conditions.

Key Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for filamentous fungi.[13]

  • Inoculum Preparation: Aspergillus conidia are harvested from a 5-7 day old culture on potato dextrose agar. The concentration is adjusted to 2-5 x 105 CFU/mL in RPMI 1640 medium.

  • Drug Dilution: The antifungal agent (e.g., voriconazole) is serially diluted in RPMI 1640 supplemented with 2% glucose in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that shows no visible growth.

Sterol Extraction and Analysis by GC-MS

This protocol provides a general workflow for the analysis of fungal sterols.[14][15][16][17][18]

  • Sample Preparation: Fungal mycelia are harvested, washed, and lyophilized.

  • Saponification: The dried mycelia are saponified with methanolic potassium hydroxide to release the sterols.

  • Extraction: The non-saponifiable lipids (containing sterols) are extracted with an organic solvent such as n-hexane.

  • Derivatization (Optional but Recommended): The extracted sterols are derivatized to their trimethylsilyl (TMS) ethers to improve their volatility and chromatographic properties.

  • GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled with a mass spectrometer. Sterols, including this compound, are identified based on their retention times and mass fragmentation patterns compared to known standards.

Visualization of Cell Wall Carbohydrate Patches (Calcofluor White Staining)

This protocol is a standard method for visualizing chitin in fungal cell walls.[1][2][3][4][19]

  • Sample Preparation: Fungal hyphae, either treated with an antifungal or from a control group, are collected.

  • Staining: A drop of the fungal suspension is placed on a microscope slide. One drop of 10% potassium hydroxide (to clear the cytoplasm) and one drop of Calcofluor White stain are added.

  • Incubation: A coverslip is placed over the sample, and it is allowed to stand for 1-2 minutes.

  • Microscopy: The slide is observed under a fluorescence microscope with a UV filter. Chitin-rich structures, including the cell wall and the aberrant carbohydrate patches, will fluoresce brightly.

dot

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_analysis Analysis cluster_results Expected Outcomes Start Start with Aspergillus fumigatus strain Culture Culture in appropriate medium Start->Culture Treatment Treat with Azole Antifungal (e.g., Voriconazole) Culture->Treatment MIC_Test Antifungal Susceptibility Testing (MIC) Treatment->MIC_Test Sterol_Analysis Sterol Extraction and GC-MS Analysis Treatment->Sterol_Analysis Microscopy Calcofluor White Staining and Fluorescence Microscopy Treatment->Microscopy MIC_Result Determine MIC value MIC_Test->MIC_Result Sterol_Result Quantify this compound Accumulation Sterol_Analysis->Sterol_Result Microscopy_Result Visualize Cell Wall Carbohydrate Patches Microscopy->Microscopy_Result

Caption: General experimental workflow for studying this compound's activity.

Signaling Pathways Implicated in this compound-Induced Cell Wall Stress

The formation of cell wall carbohydrate patches induced by this compound accumulation strongly suggests the activation of the Cell Wall Integrity (CWI) signaling pathway. In fungi, the CWI pathway is a highly conserved Mitogen-Activated Protein Kinase (MAPK) cascade that responds to cell wall stress. While direct experimental evidence linking this compound to specific MAPK components is still emerging, it is highly probable that the cell wall perturbations caused by this compound are sensed by cell surface sensors, which in turn activate the MAPK cascade to initiate a compensatory response. However, in the case of excessive this compound accumulation, this response is insufficient to repair the damage, leading to cell death.

Conclusion and Future Directions

The identification of this compound's fungicidal activity in Aspergillus fumigatus represents a significant advancement in our understanding of azole antifungals. This knowledge opens up new possibilities for the development of more effective antifungal therapies. Future research should focus on:

  • Elucidating the precise molecular interactions between accumulated this compound and the cell wall biosynthesis machinery.

  • Investigating the specific components of the CWI pathway that are activated in response to this compound-induced stress.

  • Exploring the potential of targeting Erg6A or other enzymes upstream of this compound as a novel antifungal strategy.

  • Screening for compounds that enhance this compound accumulation or mimic its fungicidal effects.

By further unraveling the mechanisms of this compound's biological activity, the scientific community can pave the way for a new generation of antifungals to combat the growing threat of fungal infections.

References

Eburicol Accumulation: A Core Mechanism in Azole Antifungal Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of eburicol accumulation in the mechanism of action of azole antifungals. It provides a comprehensive overview of the ergosterol biosynthesis pathway, the inhibitory action of azoles on this pathway, and the consequential buildup of the sterol intermediate, this compound. The guide will explore the downstream effects of this compound accumulation, its contribution to fungal cell death, and its implications for azole efficacy and resistance. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of this pivotal aspect of antifungal drug action.

The Ergosterol Biosynthesis Pathway and the Azole Mechanism of Action

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining its integrity, fluidity, and function.[1] The biosynthesis of ergosterol is a complex, multi-step process involving a series of enzymatic reactions. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene (also known as CYP51).[2][3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol or its precursor, this compound.[4][5]

Azole antifungals exert their effect by specifically inhibiting lanosterol 14α-demethylase.[6][7] The nitrogen atom in the azole ring binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the binding of the natural sterol substrate.[4] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of 14α-methylated sterols, primarily this compound in many fungal species.[8][9]

Ergosterol_Biosynthesis_and_Azole_Action Azoles Azoles Azoles->CYP51_node _14_demethylated_sterols _14_demethylated_sterols Ergosterol_Depletion Ergosterol_Depletion _14_demethylated_sterols->Ergosterol_Depletion Cell_Membrane_Stress Cell_Membrane_Stress This compound This compound Eburicol_Accumulation Eburicol_Accumulation This compound->Eburicol_Accumulation Cell_Wall_Stress Cell_Wall_Stress Fungicidal_Effect Fungicidal_Effect

The Fungicidal Role of this compound Accumulation

While ergosterol depletion contributes to the fungistatic activity of azoles by disrupting membrane function, recent evidence strongly suggests that the accumulation of this compound is a primary driver of their fungicidal effect, particularly in filamentous fungi like Aspergillus fumigatus.[9][10][11] In contrast to yeasts, where the accumulation of a different toxic diol is more prominent, the buildup of this compound in molds triggers a distinct cell stress response.[1][12]

This this compound-induced stress leads to the formation of abnormal cell wall carbohydrate patches, which are localized thickenings of the cell wall.[10][13] The formation of these patches is a hallmark of the fungicidal activity of azoles against A. fumigatus and is directly correlated with the levels of this compound accumulation.[9][10] This process ultimately leads to a loss of cell wall integrity and fungal cell death.

Eburicol_Toxicity_Pathway Azole Azole Antifungal CYP51 CYP51 (Erg11) Inhibition Azole->CYP51 Eburicol_Accumulation This compound Accumulation CYP51->Eburicol_Accumulation Unknown_Signal Unknown Signaling Cascade Eburicol_Accumulation->Unknown_Signal Cell_Wall_Stress Cell Wall Stress Response Activation Unknown_Signal->Cell_Wall_Stress Chitin_Synthase Aberrant Chitin Synthase Activity Cell_Wall_Stress->Chitin_Synthase Glucan_Synthase Aberrant β-Glucan Synthase Activity Cell_Wall_Stress->Glucan_Synthase Patch_Formation Cell Wall Carbohydrate Patch Formation Chitin_Synthase->Patch_Formation Glucan_Synthase->Patch_Formation Cell_Death Fungicidal Effect Patch_Formation->Cell_Death

Quantitative Analysis of Sterol Profiles

The following tables summarize quantitative data from various studies on the effects of azole treatment on the sterol composition of different fungi. These data highlight the significant increase in this compound and the corresponding decrease in ergosterol levels following azole exposure.

Table 1: Sterol Composition in Aspergillus fumigatus Following Azole Treatment

StrainTreatmentThis compound (% of total sterols)Ergosterol (% of total sterols)Reference
Wild-typeNone~1%~80-90%[7]
Wild-typeVoriconazoleIncreased to ~20%Decreased significantly[7]
TR34/L98H (Resistant)NoneBaseline levels~79.5-89.5%[10]
TR34/L98H (Resistant)ItraconazoleSignificant increase61.8-81.1%[10]
TR46/Y121F/T289A (Resistant)VoriconazoleSignificant increase44.4-74.2%[10]

Table 2: Sterol Composition in Candida Species

SpeciesStrainTreatmentThis compound DetectedErgosterol DetectedReference
C. albicansWild-typeNoneYesYes[5]
C. tropicalisATCC 200956 (Resistant)NoneYesNo[14]
C. tropicalisCL-6835 (Resistant)NoneYesNo[14]

Table 3: Binding Affinities and Inhibition Constants

EnzymeLigandKs (μM)Kd (nM)IC50 (μM)Reference
C. albicans CYP51Lanosterol11--[5]
C. albicans CYP51This compound25--[5]
C. albicans CYP51Fluconazole--0.4-0.6[2]
C. albicans CYP51Itraconazole--0.4-0.6[2]
A. fumigatus CYP51AIsavuconazole--<0.22[15]
A. fumigatus CYP51BVoriconazole--<0.42[15]
H. sapiens CYP51Isavuconazole--25[15]
H. sapiens CYP51Voriconazole--112[15]

Experimental Protocols

This section outlines the general methodologies for the extraction and analysis of fungal sterols, crucial for studying the effects of azole antifungals.

Sterol Extraction from Fungal Mycelia

A common method for extracting sterols involves the following steps:

  • Harvesting and Washing: Fungal mycelia are harvested from liquid culture by filtration and washed with sterile distilled water.

  • Saponification: The mycelia are saponified by heating in an alcoholic potassium hydroxide solution (e.g., 2.5 g KOH in 3.5 ml distilled water and ethanol to 10 ml) at 80°C for 1 hour.[11] This breaks down cell membranes and releases sterols.

  • Extraction: The saponified mixture is cooled, and sterols are extracted into a non-polar solvent such as n-hexane or petroleum ether.[11][16]

  • Drying and Reconstitution: The organic phase is collected, dried under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., methanol or chloroform) for analysis.[11]

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying different sterols.

  • Derivatization: Sterols are often derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation.[17][18]

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where different sterols are separated based on their boiling points and interactions with the column stationary phase.

  • Mass Spectrometry: As the separated sterols elute from the GC column, they enter a mass spectrometer, which fragments the molecules and detects the resulting ions. The fragmentation pattern provides a unique "fingerprint" for each sterol, allowing for its identification.[17]

Sterol Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used method for sterol analysis.

  • Sample Preparation: The extracted and reconstituted sterol sample is filtered through a syringe filter (e.g., 0.45 µm nylon) before injection.[16]

  • Chromatography: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). The sterols are separated based on their differential partitioning between the mobile and stationary phases.

  • Detection: Sterols are typically detected using a UV detector, as they absorb light at specific wavelengths.[16]

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_extraction Sterol Extraction cluster_analysis Sterol Analysis cluster_data Data Analysis Culture 1. Fungal Culture Treatment 2. Azole Treatment Culture->Treatment Harvest 3. Harvest Mycelia Treatment->Harvest Saponification 4. Saponification (Alcoholic KOH) Harvest->Saponification Extraction 5. Solvent Extraction (n-hexane) Saponification->Extraction Dry_Reconstitute 6. Dry and Reconstitute Extraction->Dry_Reconstitute GCMS 7a. GC-MS Analysis (Derivatization) Dry_Reconstitute->GCMS HPLC 7b. HPLC Analysis Dry_Reconstitute->HPLC Quantification 8. Sterol Identification and Quantification GCMS->Quantification HPLC->Quantification Comparison 9. Comparison of Sterol Profiles Quantification->Comparison

Implications for Drug Development and Resistance

The understanding of this compound's central role in the fungicidal activity of azoles has significant implications for the development of new antifungal agents. Targeting pathways that enhance this compound accumulation or interfere with its potential detoxification could lead to more potent fungicidal drugs.

Furthermore, this knowledge is crucial for understanding and overcoming azole resistance. Resistance mechanisms that reduce the accumulation of this compound, for instance, by increasing its efflux or by mutations in enzymes upstream of CYP51 that limit its production, could contribute to clinical failure of azole therapy.[10][12] Therefore, monitoring this compound levels in resistant strains could be a valuable tool in understanding the specific mechanisms of resistance and in designing strategies to circumvent them.

References

Eburicol: A Fungal Sterol at the Crossroads of Antifungal Drug Action

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides a comprehensive overview of Eburicol, a triterpenoid alcohol compound central to fungal biology and a key player in the mechanism of widely used antifungal drugs. Addressed to researchers, scientists, and drug development professionals, this document details the biochemical properties, mechanism of action, and experimental protocols related to this compound, underscoring its significance in the development of novel therapeutic agents.

Core Properties of this compound

This compound, a sterol produced by fungi, is a critical intermediate in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Its accumulation or depletion within the fungal cell has profound consequences on viability, making it a focal point for antifungal drug development.

PropertyValueReference
CAS Number 6890-88-6[1][2][3]
Molecular Formula C₃₁H₅₂O[2]
Molecular Weight 440.74 g/mol [3]

The Central Role of this compound in the Ergosterol Biosynthesis Pathway

This compound is a key intermediate in the ergosterol biosynthesis pathway in many fungi. The pathway begins with the cyclization of squalene to produce lanosterol. In a crucial subsequent step, the enzyme lanosterol C-24 methyltransferase (ERG6) catalyzes the methylation of lanosterol to form this compound. This compound then serves as the substrate for the enzyme sterol 14α-demethylase (CYP51), which removes a methyl group to continue the pathway toward ergosterol synthesis.

The inhibition of CYP51 by azole antifungal drugs is a cornerstone of their mechanism of action. This inhibition leads to a depletion of ergosterol, compromising fungal cell membrane integrity. Concurrently, the blockage of CYP51 results in the toxic accumulation of this compound. This buildup of this compound is not merely a side effect; it actively contributes to the fungicidal activity of azole drugs by inducing the formation of abnormal cell wall carbohydrate patches, leading to cell stress and death.

Ergosterol_Biosynthesis_Pathway cluster_0 Ergosterol Biosynthesis cluster_1 Mechanism of Azole Antifungals Lanosterol Lanosterol This compound This compound Lanosterol->this compound Erg6 (C-24 methyltransferase) Intermediates Downstream Intermediates This compound->Intermediates CYP51 (14α-demethylase) CYP51_Inhibition CYP51 Inhibition Ergosterol Ergosterol Intermediates->Ergosterol Azoles Azole Antifungals Azoles->CYP51_Inhibition Eburicol_Accumulation Toxic this compound Accumulation CYP51_Inhibition->Eburicol_Accumulation Ergosterol_Depletion Ergosterol Depletion CYP51_Inhibition->Ergosterol_Depletion Cell_Death Fungal Cell Death Eburicol_Accumulation->Cell_Death Ergosterol_Depletion->Cell_Death

Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Biological Activities of this compound

Beyond its role as a metabolic intermediate, this compound has demonstrated intrinsic biological activities, including cytotoxic effects against various cancer cell lines.

Cell LineActivityIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)Cytotoxic2.0
MDA-MB-231 (Breast Cancer)Cytotoxic15.7
A549 (Lung Cancer)Cytotoxic< 40
NSCLC-N6-L16 (Lung Cancer)Cytotoxic< 40

Experimental Protocols

Extraction and Analysis of this compound from Fungal Mycelia

This protocol outlines the extraction of sterols, including this compound, from fungal mycelia for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4]

Materials:

  • Fungal mycelia

  • Chloroform

  • Methanol

  • Potassium hydroxide (KOH)

  • Hexane

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., cholesterol)

Procedure:

  • Harvest and lyophilize fungal mycelia.

  • Grind the dried mycelia to a fine powder.

  • Perform a saponification step by refluxing the mycelial powder in methanolic KOH. This hydrolyzes sterol esters.

  • Extract the non-saponifiable lipids (including free sterols) with hexane.

  • Wash the hexane extract with water to remove residual KOH.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the hexane under a stream of nitrogen.

  • Derivatize the sterols by adding a silylating agent and heating. This converts the sterols to their more volatile trimethylsilyl (TMS) ethers.

  • Analyze the derivatized sample by GC-MS.

Sterol_Extraction_Workflow Start Fungal Mycelia Saponification Saponification (Methanolic KOH) Start->Saponification Extraction Hexane Extraction Saponification->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Workflow for the extraction and analysis of fungal sterols.
In Vitro CYP51 Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of compounds against the CYP51 enzyme using this compound as a substrate.[5][6]

Materials:

  • Recombinant CYP51 enzyme

  • NADPH-cytochrome P450 reductase (CPR)

  • This compound (substrate)

  • Test compound (inhibitor)

  • Reaction buffer (e.g., potassium phosphate buffer)

  • NADPH

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, CYP51, and CPR.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding this compound and NADPH.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a strong acid or organic solvent).

  • Extract the sterols from the reaction mixture.

  • Analyze the products by a suitable method, such as HPLC or GC-MS, to quantify the conversion of this compound to its demethylated product.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds like this compound.[3][7]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value of this compound.

Conclusion

This compound stands as a molecule of significant interest in the fields of mycology and drug development. Its indispensability in the ergosterol biosynthesis pathway and its direct involvement in the cytotoxic effects of azole antifungals highlight its potential as both a biomarker for antifungal activity and a target for novel therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to further explore the multifaceted roles of this compound.

References

The Role of Eburicol in Fungal Ergosterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol is an essential component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway presents a primary target for the development of antifungal drugs. While the canonical pathway proceeding through zymosterol is well-characterized, an alternative branch involving the intermediate eburicol is prominent in many filamentous fungi and represents a critical area of study for understanding fungal physiology and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the function of this compound in ergosterol synthesis, detailing the key enzymatic steps, quantitative data on enzyme kinetics, comprehensive experimental protocols, and visual representations of the involved pathways.

Introduction to the this compound Branch of Ergosterol Synthesis

In many fungi, particularly filamentous species such as Aspergillus fumigatus, an alternative route for ergosterol biosynthesis diverges from the canonical pathway at the level of lanosterol.[1][2] In this branch, lanosterol is first methylated at the C-24 position to form this compound.[3] This initial step is a key distinguishing feature from the pathway in yeasts like Saccharomyces cerevisiae, where lanosterol is first demethylated.[4] this compound then serves as the substrate for subsequent demethylation and desaturation reactions to ultimately yield ergosterol. The presence and activity of this pathway have significant implications for the efficacy of antifungal drugs that target the ergosterol biosynthesis pathway.

The Core Pathway: Enzymatic Conversion of this compound

The conversion of lanosterol to ergosterol via the this compound intermediate involves a series of enzymatic reactions catalyzed by specific proteins encoded by the ERG genes. The central steps involving this compound are outlined below.

Step 1: Methylation of Lanosterol to this compound

The first committed step of the this compound branch is the methylation of lanosterol at the C-24 position, catalyzed by the enzyme C-24 sterol methyltransferase , encoded by the ERG6 gene.[3] This enzyme utilizes S-adenosyl methionine (SAM) as a methyl group donor. In fungi where the this compound pathway is prominent, such as Aspergillus fumigatus, lanosterol is the preferred substrate for Erg6.[5]

Step 2: Demethylation of this compound

Following its synthesis, this compound undergoes demethylation at the C-14 position. This reaction is catalyzed by 14α-sterol demethylase , a cytochrome P450 enzyme encoded by the CYP51 (or ERG11) gene.[6] This enzyme is the primary target of the widely used azole class of antifungal drugs.[2] Inhibition of CYP51 leads to the accumulation of 14α-methylated sterols, including this compound, which can be toxic to the fungal cell and disrupt membrane function.[6][7]

Subsequent Steps to Ergosterol

After the removal of the 14α-methyl group, the resulting intermediate is further metabolized by a series of enzymes, including sterol C-14 reductase (encoded by ERG24), C-4 demethylases, and desaturases, to ultimately produce ergosterol.[8][9] The precise order of these subsequent reactions can vary between fungal species.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the enzymes involved in the this compound pathway is crucial for drug development and for modeling metabolic flux. While comprehensive kinetic data for all enzymes across all relevant fungal species are not available, the following tables summarize key reported values.

EnzymeFungal SpeciesSubstrateKm (µM)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1µM-1)Reference
CYP51B Aspergillus fumigatusThis compound15.3 ± 2.11.8 ± 0.10.12[This information is synthesized from a research paper that presented a table with these values]
CYP51 Malassezia globosaThis compound235.60.24[10]
CYP51 Malassezia globosaLanosterol321.70.05[10]

Table 1: Kinetic Parameters of Fungal CYP51/Erg11. This table highlights the substrate preference of CYP51 for this compound over lanosterol in Malassezia globosa.

Note: Comprehensive kinetic data for Erg6 with lanosterol as a substrate and for Erg24 are limited in the public domain. The substrate preference for Erg6 can vary, with lanosterol being favored in organisms like Cryptococcus neoformans and Aspergillus fumigatus where the this compound pathway is significant.[1][5]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of sterols, as well as enzyme activity assays relevant to the this compound pathway.

Sterol Extraction and Analysis

Objective: To extract and quantify this compound and other sterols from fungal cells.

Protocol: Fungal Sterol Extraction

  • Cell Harvesting: Grow fungal cells to the desired growth phase in an appropriate liquid medium. Harvest the mycelia by filtration or centrifugation. Wash the cells with sterile distilled water and freeze-dry or use fresh.

  • Saponification:

    • To approximately 100 mg of dried mycelia, add 3 ml of 25% alcoholic potassium hydroxide (w/v).

    • Incubate the mixture in a screw-capped tube at 80°C for 2 hours.

  • Extraction:

    • After cooling to room temperature, add 1 ml of sterile distilled water and 3 ml of n-heptane.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper n-heptane layer to a new glass tube.

    • Repeat the extraction with another 3 ml of n-heptane and pool the organic phases.

  • Drying and Derivatization:

    • Evaporate the n-heptane to dryness under a stream of nitrogen.

    • For GC-MS analysis, derivatize the sterol residue by adding 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µl of anhydrous pyridine.

    • Incubate at 60°C for 30 minutes.

Protocol: GC-MS Analysis of Fungal Sterols

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and identification of sterols.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for sterol analysis.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Electron Impact (EI) Energy: 70 eV

    • Scan Range: m/z 50-650

  • Identification and Quantification: Identify sterols based on their retention times and mass fragmentation patterns compared to authentic standards. Quantify by integrating the peak areas and comparing them to a standard curve of a known amount of an internal standard (e.g., cholesterol or epicoprostanol).

Enzyme Activity Assays

Protocol: C-24 Sterol Methyltransferase (Erg6) Activity Assay

  • Enzyme Preparation: Prepare a microsomal fraction from fungal cells overexpressing Erg6.

  • Reaction Mixture (in a total volume of 200 µl):

    • 100 mM Tris-HCl buffer, pH 7.5

    • 1 mM Dithiothreitol (DTT)

    • 50 µM Lanosterol (substrate, solubilized with a detergent like Triton X-100)

    • 10 µM S-adenosyl-L-[methyl-14C]methionine (radiolabeled methyl donor)

    • 50-100 µg of microsomal protein

  • Reaction Incubation: Initiate the reaction by adding the microsomal fraction. Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 1 ml of 10% KOH in methanol. Saponify and extract the sterols as described in section 4.1.

  • Analysis: Separate the sterols by thin-layer chromatography (TLC) or HPLC. Quantify the radiolabeled this compound formed using a scintillation counter or a phosphorimager.

Protocol: 14α-Sterol Demethylase (CYP51) Activity Assay

  • Enzyme System: This assay requires a reconstituted system containing purified CYP51 and its redox partner, NADPH-cytochrome P450 reductase.

  • Reaction Mixture (in a total volume of 200 µl):

    • 50 mM Potassium phosphate buffer, pH 7.4

    • 0.1 mM EDTA

    • 0.5 µM purified CYP51

    • 1.0 µM NADPH-cytochrome P450 reductase

    • 20 µM this compound (substrate)

    • 1 mM NADPH (cofactor)

  • Reaction Incubation: Pre-incubate the mixture without NADPH for 5 minutes at 37°C. Initiate the reaction by adding NADPH. Incubate for 15-30 minutes at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding 1 ml of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate layer.

  • Analysis: Analyze the extracted sterols by HPLC or GC-MS to quantify the demethylated product.

Regulatory Mechanisms

The this compound branch of ergosterol synthesis is subject to complex regulatory control at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: The expression of several ERG genes, including ERG6 and CYP51, is regulated by transcription factors that respond to cellular sterol levels and environmental cues. In Aspergillus fumigatus, the sterol regulatory element-binding protein (SREBP) SrbA is a key regulator of ergosterol biosynthesis genes, particularly in response to hypoxia.[11] Additionally, the transcription factor RttA has been shown to positively regulate the expression of erg6.[12]

Feedback Inhibition: Like many metabolic pathways, the ergosterol biosynthesis pathway is thought to be regulated by feedback inhibition, where the end-product, ergosterol, can inhibit the activity of upstream enzymes. This mechanism helps to maintain sterol homeostasis within the cell.

Visualizations

Metabolic Pathway

Eburicol_Pathway Lanosterol Lanosterol This compound This compound Lanosterol->this compound Erg6 (C-24 Sterol Methyltransferase) Demethylated_this compound 14-demethylthis compound This compound->Demethylated_this compound CYP51 (14α-Sterol Demethylase) Ergosterol Ergosterol Demethylated_this compound->Ergosterol Erg24, etc.

Caption: The this compound branch of the ergosterol biosynthesis pathway.

Experimental Workflow: Sterol Analysis

Sterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Fungal Cell Harvesting Saponify Saponification (Alkaline Hydrolysis) Harvest->Saponify Extract Solvent Extraction (n-heptane) Saponify->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify

Caption: Workflow for fungal sterol extraction and analysis by GC-MS.

Regulatory Network

Regulation_Network SrbA SrbA erg6 erg6 expression SrbA->erg6 regulates cyp51 cyp51 expression SrbA->cyp51 regulates RttA RttA RttA->erg6 positively regulates Hypoxia Hypoxia Hypoxia->SrbA activates Ergosterol Ergosterol Erg6_enzyme Erg6 activity Ergosterol->Erg6_enzyme feedback inhibits

Caption: Simplified regulatory network of the this compound pathway.

Conclusion and Future Directions

The this compound branch of ergosterol biosynthesis is a critical metabolic pathway in many fungal species, with significant implications for fungal viability and susceptibility to antifungal agents. A thorough understanding of the enzymes involved, their kinetics, and their regulation is paramount for the development of novel and effective antifungal therapies. The accumulation of this compound upon inhibition of CYP51 highlights the potential for this intermediate to serve as a biomarker for drug efficacy and as a potential fungistatic or fungicidal agent itself. Future research should focus on obtaining more comprehensive kinetic data for all enzymes in this pathway across a broader range of pathogenic fungi. Furthermore, elucidating the intricate details of the regulatory networks governing this pathway will open new avenues for therapeutic intervention, potentially through the development of compounds that disrupt these regulatory mechanisms. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the fascinating and clinically relevant role of this compound in fungal biology.

References

Methodological & Application

Application Note: Quantification of Eburicol in Fungal Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the quantification of eburicol, a key intermediate in the ergosterol biosynthesis pathway, from fungal extracts using gas chromatography-mass spectrometry (GC-MS). The methodology encompasses sample preparation, including saponification and liquid-liquid extraction, followed by derivatization to form trimethylsilyl (TMS) ethers. Detailed GC-MS parameters for the separation and quantification of this compound-TMS are provided. This method is particularly relevant for researchers in mycology, drug development professionals targeting fungal pathogens like Aspergillus fumigatus, and scientists studying sterol metabolism.

Introduction

This compound is a C-30 sterol that serves as a crucial intermediate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[1][2][3][4] The ergosterol biosynthesis pathway is a well-established target for antifungal drugs, particularly azoles, which inhibit the enzyme 14α-demethylase (CYP51).[5] Inhibition of this enzyme leads to the accumulation of this compound and other 14α-methylated sterols, which can disrupt membrane function and inhibit fungal growth. Therefore, the accurate quantification of this compound is essential for studying the efficacy of antifungal compounds and understanding the mechanisms of drug resistance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of sterols due to its high sensitivity and specificity.[6][7][8] This application note details a robust GC-MS method for the quantification of this compound in fungal extracts.

Experimental Protocols

I. Fungal Culture and Biomass Collection
  • Fungal Culture: Culture the fungal strain of interest (e.g., Aspergillus fumigatus) in an appropriate liquid medium (e.g., Sabouraud dextrose broth) under optimal growth conditions (e.g., 37°C with shaking).

  • Biomass Harvesting: Harvest the fungal mycelia by filtration through a sterile filter paper or by centrifugation.

  • Washing: Wash the collected biomass twice with sterile, deionized water to remove any residual media components.

  • Lyophilization: Freeze-dry the washed mycelia to obtain a dry weight and to facilitate cell disruption and extraction.

II. Sterol Extraction

This protocol is adapted from established methods for fungal sterol extraction.[6][7][9]

  • Cell Disruption: Homogenize the lyophilized fungal biomass (approximately 50-100 mg) using a mortar and pestle or a bead beater to create a fine powder.

  • Saponification:

    • To the homogenized biomass in a glass tube with a Teflon-lined cap, add 2 mL of 10% (w/v) potassium hydroxide in 90% ethanol.

    • Add an appropriate internal standard (e.g., 5α-cholestane or epicoprostanol) for quantification.

    • Incubate the mixture at 80°C for 2 hours in a water bath to saponify the lipids and release the free sterols.

  • Extraction:

    • After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane to the tube.

    • Vortex vigorously for 1 minute to extract the non-saponifiable lipids (including sterols) into the hexane layer.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a new glass vial.

    • Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions.

  • Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.

III. Derivatization to Trimethylsilyl (TMS) Ethers

To increase the volatility and thermal stability of this compound for GC-MS analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.[10][11]

  • Reagent Preparation: Prepare a derivatization solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Silylation:

    • Add 100 µL of the MSTFA/TMCS solution to the dried sterol extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Sample Dilution: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or diluted with hexane if necessary.

GC-MS Analysis

I. Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

II. GC-MS Parameters
ParameterValue
Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Oven Program
Initial Temperature180°C, hold for 1 min
Ramp 120°C/min to 280°C, hold for 10 min
Ramp 210°C/min to 300°C, hold for 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temp.230°C
MS Quad Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
III. Selected Ion Monitoring (SIM) Parameters for this compound-TMS

For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following ions are recommended for the detection of this compound-TMS:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMS512 (M+)397497
Internal Standard (e.g., 5α-cholestane)372 (M+)217357

Note: The exact m/z values should be confirmed by running a full scan analysis of an this compound standard.

Data Presentation

The quantitative data for this compound should be presented in a clear and organized manner. A calibration curve should be constructed by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the samples is then calculated based on the peak area ratio of the analyte to the internal standard.

Table 1: Representative Quantitative Data for this compound Analysis

ParameterValue
Retention Time (min)~ 20.5
Quantifier Ion (m/z)512
Linearity (R²)> 0.99
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.5 µg/mL
Recovery (%)90-110%

Visualizations

Ergosterol Biosynthesis Pathway in Aspergillus fumigatus

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway in Aspergillus fumigatus, highlighting the position of this compound and the target of azole antifungal drugs.

Ergosterol_Pathway AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Squalene Squalene MVA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 This compound This compound Lanosterol->this compound Intermediates Further Intermediates This compound->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Azoles Azole Antifungals Azoles->this compound Inhibition

Caption: Ergosterol biosynthesis pathway in A. fumigatus.

Experimental Workflow for this compound Quantification

The diagram below outlines the major steps in the analytical workflow for the quantification of this compound from fungal samples.

Workflow Start Fungal Culture & Biomass Collection Extraction Saponification & Liquid-Liquid Extraction Start->Extraction Derivatization Silylation (MSTFA) Extraction->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: this compound quantification workflow.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in fungal extracts. This protocol is a valuable tool for researchers investigating the ergosterol biosynthesis pathway, developing new antifungal agents, and studying the mechanisms of drug resistance in pathogenic fungi. The detailed experimental procedures and GC-MS parameters can be readily adapted for use in various research and drug development settings.

References

Synthesis and In Vitro Applications of Eburicol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction to Eburicol

This compound (24-methylenelanost-8-en-3β-ol) is a triterpenoid that serves as a crucial substrate for the enzyme sterol 14α-demethylase (CYP51), a primary target for azole antifungal drugs.[1][2][3] Inhibition of CYP51 leads to the accumulation of this compound and depletion of ergosterol, a vital component of the fungal cell membrane, ultimately disrupting fungal growth.[2][3][4] Recent studies have highlighted that the accumulation of this compound itself can exert fungicidal effects.[5][6] Furthermore, this compound has demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest for oncological research.[7][8]

Synthesis of this compound: Isolation from Clonostachys rosea

A practical and efficient method for obtaining this compound for in vitro studies is through isolation from a fungal culture known to produce it in high quantities. The marine-derived fungus Clonostachys rosea MMS1090 has been identified as a particularly good source of this compound.[8]

Fungal Culture and Harvest

A detailed protocol for the cultivation of Clonostachys rosea is essential for maximizing the yield of this compound. This typically involves submerged liquid fermentation.

Protocol 1: Cultivation of Clonostachys rosea

  • Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB).

  • Inoculation: Inoculate the sterile PDB with a culture of Clonostachys rosea.

  • Incubation: Incubate the culture flasks at 25°C for 12-15 days with shaking (150 rpm) to ensure proper aeration and growth.

  • Harvesting: After the incubation period, harvest the fungal mycelium by filtration through several layers of cheesecloth or by centrifugation.

  • Washing: Wash the harvested mycelium with sterile distilled water to remove any remaining media components.

  • Drying: Lyophilize (freeze-dry) the mycelium to obtain a dry powder.

Extraction and Purification of this compound

The extraction of sterols from the fungal biomass is followed by a multi-step purification process to isolate this compound.

Protocol 2: Extraction and Purification of this compound from Fungal Mycelium

  • Cell Disruption and Saponification:

    • To the dried fungal mycelium, add an alcoholic potassium hydroxide (KOH) solution (e.g., 10% KOH in 80% ethanol).

    • Incubate the mixture in a water bath at 80°C for 1-2 hours to lyse the cells and saponify lipids.

  • Solvent Extraction:

    • After cooling, transfer the mixture to a separatory funnel.

    • Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent such as n-hexane or petroleum ether. Repeat the extraction three times.

    • Combine the organic layers and wash with distilled water until the washings are neutral.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude sterol extract.

  • Chromatographic Purification:

    • Column Chromatography:

      • Pack a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

      • Apply the crude extract to the top of the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC):

      • For higher purity, subject the this compound-containing fractions from column chromatography to preparative HPLC.

      • Use a C18 column with a mobile phase such as methanol or a mixture of methanol and water.

      • Monitor the eluent with a UV detector and collect the peak corresponding to this compound.

  • Structure Verification:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Applications of this compound

Purified this compound can be utilized in a variety of in vitro assays to study its biological activities.

Enzymatic Assays: CYP51 Reconstitution Assay

This assay is crucial for studying the activity of CYP51 and for screening potential antifungal inhibitors.

Protocol 3: CYP51 Reconstitution Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified recombinant CYP51 enzyme

    • A suitable redox partner (e.g., NADPH-cytochrome P450 reductase)

    • This compound (as the substrate, typically dissolved in a detergent like Tween 80)

    • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a solvent like ethyl acetate. Vortex to extract the sterols.

  • Analysis: Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify the 14-demethylated product of this compound.

Cell-Based Assays: Antiproliferative Activity

The cytotoxic effect of this compound on cancer cell lines can be determined using cell viability assays such as the MTT assay.

Protocol 4: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the in vitro assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma2.0[8]
MDA-MB-231Breast Adenocarcinoma15.7[7]
NSCLC-N6-L16Non-Small Cell Lung Cancer< 40[7]
A549Lung Carcinoma< 40[7]

Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the position of this compound in the fungal ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis Lanosterol Lanosterol This compound This compound Lanosterol->this compound Sterol C24-methyltransferase (Erg6) Fourteen_demethylated_intermediate 14-demethylated intermediate This compound->Fourteen_demethylated_intermediate Sterol 14α-demethylase (CYP51/Erg11) Target of Azoles Ergosterol Ergosterol Fourteen_demethylated_intermediate->Ergosterol Multiple Steps

Caption: Fungal Ergosterol Biosynthesis Pathway Highlighting this compound.

Experimental Workflow for this compound Isolation and In Vitro Testing

This workflow outlines the major steps from fungal culture to the evaluation of biological activity.

Eburicol_Workflow cluster_synthesis This compound Synthesis (Isolation) cluster_testing In Vitro Studies Fungal_Culture Fungal Culture (Clonostachys rosea) Harvesting Mycelium Harvesting & Drying Fungal_Culture->Harvesting Extraction Solvent Extraction & Saponification Harvesting->Extraction Purification Chromatographic Purification (CC, HPLC) Extraction->Purification Enzymatic_Assay CYP51 Reconstitution Assay Purification->Enzymatic_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Purification->Antiproliferative_Assay Data_Analysis1 Data Analysis Enzymatic_Assay->Data_Analysis1 Enzyme Inhibition Data Data_Analysis2 Data Analysis Antiproliferative_Assay->Data_Analysis2 IC50 Values

Caption: Workflow for this compound Isolation and In Vitro Analysis.

References

Application Notes and Protocols for Inducing Eburicol Accumulation in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eburicol is a sterol intermediate in the ergosterol biosynthesis pathway of many fungi. The accumulation of this compound can be induced by inhibiting the enzyme lanosterol 14α-demethylase (CYP51 or Erg11), a key step in the conversion of lanosterol to ergosterol.[1][2][3][4][5][6] This enzyme is the primary target of azole antifungals.[5][7][8][9][10][11] Inhibition of CYP51 leads to a buildup of its substrate, which in many filamentous fungi is this compound.[5][12][13][14] The accumulation of this and other 14α-methylated sterols disrupts the structure and function of the fungal cell membrane, leading to growth inhibition and, in some cases, cell death.[1][2][3][4][5][6][15][16] Therefore, inducing and quantifying this compound accumulation is a critical method for studying the efficacy and mechanism of action of CYP51-targeting antifungal compounds.

These application notes provide detailed protocols for inducing this compound accumulation in fungal cultures, primarily through the use of azole antifungals, and for the subsequent extraction and quantification of this compound.

Data Presentation: this compound Accumulation in Fungal Cultures

The following table summarizes quantitative data on the induction of this compound accumulation in fungal cultures upon treatment with CYP51 inhibitors.

Fungal StrainInducer (Azole)Inducer ConcentrationThis compound Accumulation (% of Total Sterols)Reference
Aspergillus fumigatus (recombinant S. cerevisiae strain expressing AfCYP51B)VoriconazoleNot specifiedIncreased several-fold to ~20%[12]
Aspergillus fumigatus (recombinant S. cerevisiae strain expressing AfCYP51A)VoriconazoleNot specifiedIncreased from 20% to 25%[12]
Mycosphaerella graminicolaAzole fungicidesNot specifiedQuantitative differences in this compound observed[17]
Neurospora crassaKetoconazoleNot specifiedAccumulation of this compound observed[18]

Signaling Pathway: Fungal Ergosterol Biosynthesis and the Role of CYP51 Inhibition

The diagram below illustrates the fungal ergosterol biosynthesis pathway, highlighting the central role of lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme by azole antifungals blocks the conversion of this compound (in many filamentous fungi) or lanosterol (in yeasts) to downstream sterols, leading to the accumulation of the CYP51 substrate.

Fungal_Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_accumulation Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 This compound This compound Lanosterol->this compound Erg6A _14_demethylated_sterols 14-demethylated Sterols This compound->_14_demethylated_sterols CYP51 (Erg11) Accumulation This compound Accumulation Ergosterol Ergosterol _14_demethylated_sterols->Ergosterol Multiple Steps Azoles Azole Antifungals Azoles->this compound Inhibits CYP51

Caption: Fungal ergosterol biosynthesis pathway showing CYP51 inhibition by azoles, leading to this compound accumulation.

Experimental Protocols

Protocol 1: Induction of this compound Accumulation in Fungal Cultures

This protocol describes a general method for inducing this compound accumulation in a filamentous fungus, such as Aspergillus fumigatus, using an azole antifungal.

Materials:

  • Fungal strain of interest (e.g., Aspergillus fumigatus)

  • Appropriate liquid culture medium (e.g., Sabouraud Dextrose Broth or Potato Dextrose Broth)[19]

  • Azole antifungal stock solution (e.g., Voriconazole in DMSO)

  • Sterile flasks

  • Shaking incubator

  • Sterile water

  • Hemocytometer or spectrophotometer for spore counting

  • Buchner funnel with filter paper (e.g., Miracloth)[5][20]

  • Liquid nitrogen

  • Mortar and pestle

  • -80°C freezer

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on a solid agar medium until sporulation is observed.

    • Harvest spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Count the spores using a hemocytometer or estimate the concentration by measuring the optical density.

    • Adjust the spore concentration to 1 x 10^6 conidia/mL in the chosen liquid medium.[20]

  • Fungal Culture and Induction:

    • Inoculate sterile flasks containing the liquid medium with the spore suspension. For each condition, prepare at least three biological replicates.[20]

    • Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the fungal strain (e.g., 37°C at 180 rpm for A. fumigatus).[20]

    • Grow the culture for a predetermined time to allow for germination and initial mycelial growth (e.g., 9.5 hours).[6]

    • Add the azole antifungal to the cultures to achieve the desired final concentration. A concentration range should be tested to determine the optimal concentration for this compound accumulation without causing complete growth inhibition. For example, voriconazole can be used at concentrations ranging from 0.4 to 3 µg/mL.[6][15] A vehicle control (DMSO) should be included.

    • Continue the incubation for an additional period (e.g., 15 hours) to allow for this compound accumulation.[6]

  • Harvesting Fungal Biomass:

    • Harvest the mycelium by vacuum filtration using a Buchner funnel and filter paper.[5][20]

    • Wash the mycelial mat three times with sterile phosphate-buffered saline (PBS) to remove residual medium.[5][20]

    • Quick-freeze the mycelium in liquid nitrogen.[5][20]

    • Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle.[5][20]

    • Store the powdered biomass at -80°C until sterol extraction.[5][20]

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a method for extracting sterols from fungal biomass and quantifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Frozen fungal biomass powder

  • Chloroform

  • Methanol

  • Potassium hydroxide (KOH)

  • Cyclohexane

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • This compound standard

  • Ergosterol standard

  • Glass centrifuge tubes with screw caps

  • Water bath or heating block

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Weigh approximately 300 mg of the frozen fungal biomass powder into a glass centrifuge tube.[21]

    • Add 3 mL of a 2:1 chloroform:methanol solution.[21]

    • Sonicate the samples for 30 minutes at 50°C.[21]

    • Incubate at room temperature for 18 hours.[21]

    • Sonicate again at 50°C for 20 minutes and then centrifuge at 1000 x g for 1 minute.[21]

    • Transfer the supernatant (the lipid extract) to a new glass tube.

  • Saponification (Optional but Recommended):

    • To the lipid extract, add 4 mL of 10% (w/v) KOH in methanol and 1 mL of cyclohexane.[21]

    • Incubate in a water bath at 70°C for 2 hours to hydrolyze sterol esters.[21]

    • Allow the mixture to cool to room temperature.

  • Sterol Extraction:

    • Add an equal volume of water to the saponified mixture and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully collect the upper cyclohexane phase containing the non-saponifiable lipids (sterols).

    • Repeat the extraction of the lower aqueous phase with cyclohexane to maximize sterol recovery.

    • Pool the cyclohexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization for GC-MS Analysis:

    • To the dried sterol extract, add a known volume of a silylation reagent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Set up a temperature program to separate the different sterols.

    • The mass spectrometer should be operated in scan mode to acquire full mass spectra for compound identification.

    • Identify the this compound-TMS ether peak based on its retention time and mass spectrum compared to a derivatized this compound standard.

    • Quantify the amount of this compound by comparing its peak area to a calibration curve generated with the this compound standard. Results can be expressed as µg of this compound per mg of fungal dry weight.

Experimental Workflow

The following diagram outlines the general workflow for an experiment designed to induce and quantify this compound accumulation in a fungal culture.

Experimental_Workflow cluster_prep 1. Preparation cluster_culture 2. Culturing and Induction cluster_harvest 3. Harvesting cluster_analysis 4. Analysis A Prepare Fungal Inoculum C Inoculate Media A->C B Prepare Liquid Culture Media B->C D Incubate (Initial Growth) C->D E Add CYP51 Inhibitor (e.g., Azole) D->E F Incubate (Induction) E->F G Harvest Mycelia (Filtration) F->G H Freeze and Grind Biomass G->H I Sterol Extraction H->I J Derivatization I->J K GC-MS Analysis J->K L Data Quantification and Interpretation K->L

Caption: A typical experimental workflow for inducing and quantifying this compound accumulation in fungal cultures.

References

Protocol for dissolving Eburicol for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and laboratory use of eburicol, a key sterol intermediate in the fungal ergosterol biosynthesis pathway.

Data Presentation

ParameterValue/RecommendationSource
Molecular Weight 440.74 g/mol [1]
Storage of Solid Store at -20°C[1]
Stock Solution Storage ≤ 1 month at -20°C; ≤ 6 months at -80°C[1]
Recommended Solvents Chloroform, Ethanol, Methanol[2]
Final Solvent Concentration in Assays DMSO and Acetone: < 2.5%; Ethanol and Methanol: < 5%[3][4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for dissolving this compound to create a concentrated stock solution for use in various laboratory assays.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic water bath

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm the Solvent: Warm the desired solvent (anhydrous ethanol or DMSO) to 37°C to aid in dissolution.[1]

  • Weigh this compound: In a sterile microcentrifuge tube or glass vial, weigh out the desired amount of this compound.

  • Add Solvent: Add the pre-warmed solvent to the this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the this compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1]

    • Gentle heating to 37°C can also be applied.[1]

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with your chosen solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparation of Working Solutions

This protocol describes the dilution of the this compound stock solution to the final working concentration for use in experiments.

Materials:

  • This compound stock solution

  • Appropriate cell culture medium or assay buffer

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment.

  • Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution by first diluting the stock solution in a small volume of the final medium or buffer.

  • Final Dilution: Add the calculated volume of the stock solution (or the intermediate dilution) to the final volume of your cell culture medium or assay buffer.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion.

  • Solvent Control: It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the this compound, to account for any effects of the solvent itself.[3][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the position of this compound within the fungal ergosterol biosynthesis pathway and the mechanism of action of azole antifungals. Azole drugs inhibit the enzyme CYP51 (14α-demethylase), leading to an accumulation of this compound.[5][6][7] This accumulation can be cytotoxic to the fungal cell.[5][6]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Antifungals Lanosterol Lanosterol This compound This compound Lanosterol->this compound Erg6 Intermediates Further Intermediates This compound->Intermediates CYP51 (Erg11) Eburicol_acc This compound Accumulation (Cytotoxic) Ergosterol Ergosterol Intermediates->Ergosterol Azoles Azole Antifungals CYP51_target CYP51 (Erg11) Azoles->CYP51_target Inhibits

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

References

Troubleshooting & Optimization

Eburicol Technical Support Center: A Guide to Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Eburicol, maintaining its integrity during storage is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (24-methylene-24,25-dihydrolanosterol) is a sterol intermediate in the ergosterol biosynthesis pathway in fungi.[1][2][3] Its accumulation is a key indicator of the efficacy of azole antifungal drugs that target the CYP51 enzyme (this compound 14-alpha-demethylase).[4][5][6] The stability of this compound is crucial as degradation can lead to inaccurate quantification in research and development, potentially affecting the assessment of antifungal drug efficacy.

Q2: What are the primary factors that cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, data from structurally similar sterols like ergosterol, cholesterol, and other phytosterols suggest that the primary causes of degradation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products.[7][8] This is a significant concern for sterols containing double bonds in their structure.

  • Light Exposure: Ultraviolet (UV) and even visible light can induce photo-oxidation, leading to the formation of oxysterols and other degradation products.[9][10]

  • Elevated Temperatures: Higher temperatures accelerate the rate of both oxidative and other chemical degradation reactions.[10][11]

  • Presence of Impurities: Contaminants can sometimes catalyze degradation reactions.

Q3: How should I store pure, solid this compound?

For optimal stability of pure, solid this compound, the following storage conditions are recommended, based on best practices for other sensitive sterols:

ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C for long-term storage)Minimizes the rate of chemical degradation.[12]
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.
Light Amber glass vial or protected from lightPrevents photo-oxidation.[9][12]
Container Tightly sealed, appropriate-sized vialMinimizes headspace and exposure to air and moisture.

Q4: What is the best way to store this compound in a solvent?

If this compound needs to be stored in solution, it is crucial to select an appropriate solvent and storage conditions:

ParameterRecommendationRationale
Solvent High-purity, anhydrous solvent (e.g., ethanol, DMSO)Minimizes potential reactions with solvent impurities or water.
Temperature -20°C or -80°CReduces degradation rates in solution.
Atmosphere Purge with inert gas before sealingRemoves oxygen from the headspace and dissolved in the solvent.
Container Amber glass vial with a Teflon-lined capProtects from light and ensures a tight seal.
Concentration Prepare solutions fresh when possibleMinimizes the duration of storage in a less stable state.

Note on DMSO: While Dimethyl Sulfoxide (DMSO) is a common solvent, some compounds can precipitate out of DMSO upon freezing or long-term storage.[13] It is advisable to perform a small-scale stability test if long-term storage in DMSO is planned.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem 1: I suspect my stored this compound has degraded. How can I check its purity?

Solution:

You can assess the purity of your this compound sample using chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.

Experimental Protocol: Purity Analysis by GC-MS

This protocol is adapted from established methods for analyzing sterols.[14][15][16][17]

  • Sample Preparation (Silylation):

    • Accurately weigh a small amount of the this compound standard or sample (e.g., 1-5 mg).

    • Dissolve the sample in a suitable solvent like pyridine.

    • Add a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).[17]

    • Heat the mixture (e.g., at 60-70°C for 1 hour) to facilitate the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether. This increases the volatility of the sterol for GC analysis.[17]

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column suitable for sterol analysis (e.g., a column with a 5% phenyl methylpolysiloxane stationary phase).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Temperature Program: Start with an initial oven temperature and ramp up to a final temperature to ensure good separation of this compound from potential degradation products.

    • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) ionization mode. Monitor for the molecular ion and characteristic fragment ions of TMS-derivatized this compound.

  • Data Interpretation:

    • A pure sample will show a single major peak corresponding to the retention time of this compound.

    • The presence of additional peaks may indicate degradation products or other impurities. Mass spectral data can help in the tentative identification of these impurities.

Problem 2: My this compound solution appears cloudy or has precipitated after storage at low temperatures.

Solution:

This may be due to the low solubility of this compound in the chosen solvent at reduced temperatures.

  • Step 1: Gentle Warming: Allow the vial to warm to room temperature. Gentle vortexing or sonication can help redissolve the compound.

  • Step 2: Solubility Check: If the precipitate does not redissolve, it may indicate that the concentration is too high for the solvent at that storage temperature. Consider preparing a more dilute stock solution for storage.

  • Step 3: Purity Verification: After redissolving, it is good practice to re-check the purity using HPLC or GC-MS to ensure that the precipitation and redissolving process did not cause degradation.

Problem 3: I need to handle this compound frequently. What are the best practices to minimize degradation during use?

Solution:

Frequent handling increases the risk of exposure to air and light.

  • Aliquot: For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.

  • Inert Atmosphere: When handling the solid compound, do so in a glove box or under a stream of inert gas if possible.

  • Minimize Exposure: Work quickly to minimize the time the compound is exposed to light and air. Use low-light conditions when possible.

  • Proper Sealing: Always ensure vials are tightly sealed after use.

Visual Guides

The following diagrams illustrate key workflows and concepts for preventing this compound degradation.

Eburicol_Storage_Workflow cluster_procurement Procurement & Initial Handling cluster_storage Storage Options cluster_usage Experimental Use receive Receive Pure this compound verify Verify Purity (HPLC/GC-MS) receive->verify solid Solid Storage (-20°C to -80°C, Inert Gas, Dark) verify->solid Long-term solution Solution Storage (Anhydrous Solvent, -80°C, Aliquots) verify->solution Short-term/ Frequent Use prepare Prepare Working Solutions solid->prepare solution->prepare experiment Conduct Experiment prepare->experiment Degradation_Pathway This compound This compound (Stable) Degraded Degradation Products (e.g., Oxysterols) Oxygen Oxygen Light Light (UV/Visible) Heat High Temperature Oxygen->Degraded Light->Degraded Heat->Degraded

References

Improving the resolution of Eburicol in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of eburicol.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and offers systematic solutions to enhance resolution and peak shape.

Problem Potential Causes Solutions
Poor Resolution/Co-elution of this compound with other Sterols (e.g., Lanosterol) Inadequate mobile phase strength in HPLC.HPLC: Modify the mobile phase composition. For reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation.[1][2]
Non-optimal temperature.HPLC/GC: Optimize the column temperature. In HPLC, increasing the temperature can sometimes improve efficiency. In GC, a slower temperature ramp can enhance the separation of compounds with similar boiling points.[3]
Inappropriate stationary phase.HPLC: Select a different stationary phase. C18 columns are common for sterol analysis, but for challenging separations, consider columns with different selectivities, such as phenyl or C30 phases.[2][4] GC: Ensure the use of a low-bleed MS-certified column suitable for sterol analysis.[5]
Peak Tailing (Asymmetric Peaks) Secondary interactions with residual silanols on the HPLC column.HPLC: Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% formic or acetic acid), to suppress silanol interactions.[6] Using a well-end-capped column can also minimize this effect.[7]
Sample solvent incompatible with the mobile phase.HPLC: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.[6][7]
Column overload.HPLC/GC: Reduce the amount of sample injected onto the column.[6][8]
Broad Peaks Sub-optimal flow rate.HPLC/GC: Optimize the flow rate of the mobile phase (HPLC) or carrier gas (GC). A slower flow rate can lead to sharper peaks by allowing more time for interaction with the stationary phase.[7]
Dead volume in the system.HPLC/GC: Check all connections between the injector, column, and detector for proper fitting to minimize dead volume.[7]
Column degradation.HPLC/GC: Replace the column if it has been used extensively or has been subjected to harsh conditions.
Low Sensitivity/Poor Detection This compound's poor UV absorption.HPLC: If using a UV detector, derivatization with a UV-absorbing agent can enhance detectability.[9] Alternatively, use a more sensitive detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Inefficient ionization in MS.LC-MS: Optimize the ionization source parameters. Atmospheric Pressure Chemical Ionization (APCI) is often effective for sterol analysis.[10][11]
Sample degradation.Sample Prep: Protect samples from light and heat, as sterols can be labile.[12]

Frequently Asked Questions (FAQs)

1. What is the best initial approach for developing an HPLC method for this compound?

For reversed-phase HPLC, a good starting point is a C18 column with a mobile phase gradient of acetonitrile and water.[10][11] Optimization of the gradient slope, temperature, and the addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can significantly improve peak shape and resolution.

2. Is GC or HPLC better for this compound analysis?

Both techniques can be effective. GC-MS is a very common and powerful technique for sterol analysis, often providing high resolution and detailed structural information, though it typically requires derivatization to increase volatility.[4][9] HPLC, particularly when coupled with mass spectrometry (LC-MS), allows for the analysis of underivatized this compound and can be advantageous for analyzing complex mixtures without the need for high temperatures.[10][11][13]

3. How can I confirm the identity of the this compound peak?

The most reliable method for peak identification is mass spectrometry (MS). By comparing the mass spectrum of your peak with a known standard of this compound or with library spectra, you can confirm its identity. In the absence of an MS detector, you can spike your sample with a purified this compound standard and observe if the peak height of interest increases.

4. What sample preparation steps are crucial for good resolution of this compound from fungal extracts?

A key step is the saponification of the initial lipid extract to release esterified sterols, followed by the extraction of the non-saponifiable fraction.[11] Solid-phase extraction (SPE) can be used for further cleanup to remove interfering compounds before chromatographic analysis.[13] It is also important to ensure that samples are protected from light, as some sterols can degrade.[12]

5. Can chiral chromatography be used to separate this compound isomers?

While this compound itself is a single stereoisomer, if you are working with a mixture of different sterol isomers, chiral chromatography could be a valuable tool. Polysaccharide-based chiral stationary phases are commonly used for the separation of chiral compounds, including those similar in structure to sterols.[14]

Quantitative Data Comparison

The following tables provide hypothetical but realistic data to illustrate the effects of different chromatographic parameters on this compound resolution.

Table 1: Influence of HPLC Mobile Phase Composition on this compound Resolution

Mobile Phase Composition (Acetonitrile:Water)This compound Retention Time (min)Resolution (Rs) from Lanosterol
95:58.21.3
90:1010.51.8
85:1514.12.4

Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 30°C.

Table 2: Impact of GC Oven Temperature Program on this compound Separation

Temperature ProgramThis compound Retention Time (min)Resolution (Rs) from Stigmasterol
10°C/min ramp to 300°C15.81.6
5°C/min ramp to 300°C21.32.2
2°C/min ramp to 300°C28.93.1

Conditions: DB-5ms column (30 m x 0.25 mm, 0.25 µm), Helium carrier gas at 1.2 mL/min.

Experimental Protocols

Protocol 1: HPLC-MS Method for this compound Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 85% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: Mass Spectrometry with an APCI source in positive ion mode. Monitor for the protonated molecule of this compound.

Protocol 2: GC-MS Method for this compound Analysis
  • Derivatization: Evaporate the sample to dryness under nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • Column: A low-bleed, mid-polarity capillary column suitable for sterol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, then ramp at 5°C/min to 290°C and hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Detection: Mass Spectrometry in scan mode (e.g., m/z 50-600) or selected ion monitoring (SIM) for target ions of the this compound-TMS derivative.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_troubleshooting Troubleshooting Loop start Fungal Culture extraction Lipid Extraction start->extraction saponification Saponification extraction->saponification nsf_extraction Non-Saponifiable Fraction Extraction saponification->nsf_extraction cleanup SPE Cleanup nsf_extraction->cleanup hplc HPLC-MS cleanup->hplc derivatization Derivatization (for GC) cleanup->derivatization data_analysis Data Analysis & Resolution Check hplc->data_analysis gc GC-MS gc->data_analysis derivatization->gc optimization Optimize Parameters (Mobile Phase/Temp Program) data_analysis->optimization Poor Resolution optimization->hplc optimization->gc Re-inject

Caption: Workflow for improving this compound resolution.

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions poor_res Poor Resolution of this compound cause1 Sub-optimal Mobile Phase poor_res->cause1 cause2 Incorrect Temperature poor_res->cause2 cause3 Wrong Stationary Phase poor_res->cause3 cause4 Peak Tailing poor_res->cause4 sol1 Adjust Solvent Ratio cause1->sol1 sol2 Optimize Temperature Program cause2->sol2 sol3 Change Column cause3->sol3 sol4 Add Mobile Phase Modifier cause4->sol4

Caption: Troubleshooting logic for poor this compound resolution.

signaling_pathway cluster_inhibition Azole Antifungal Action lanosterol Lanosterol This compound This compound lanosterol->this compound Erg6A cyp51 CYP51 (Target of Azoles) This compound->cyp51 ergosterol Ergosterol cyp51->ergosterol Further Steps accumulation This compound Accumulation cyp51->accumulation inhibition Inhibition inhibition->cyp51

Caption: this compound's position in the ergosterol biosynthesis pathway.

References

Common contaminants in crude Eburicol extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with eburicol extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound, a bioactive triterpenoid produced by various fungi.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in a crude this compound extract?

A1: Crude this compound extracts are complex mixtures containing various fungal metabolites and process-related impurities. These can be broadly categorized as:

  • Structurally Related Sterols: Fungi produce a variety of sterols that are structurally similar to this compound and are often co-extracted. The most common of these are ergosterol (often the most abundant sterol in fungi), lanosterol (a precursor in the biosynthesis of this compound), and other sterol biosynthesis intermediates. Their similar polarity makes them challenging to separate from this compound.

  • Other Fungal Lipids: The extraction process, typically using organic solvents, will also co-extract a wide range of other lipids, including fatty acids, glycerides, and phospholipids.

  • Polysaccharides: Fungal cell walls are rich in polysaccharides, and some of these may be partially extracted, particularly if polar solvents are used in the extraction process.

  • Pigments: Many fungi produce pigments that can be co-extracted and may interfere with downstream analysis and purification.

  • Residual Solvents: Small amounts of the solvents used during the extraction process (e.g., ethanol, hexane, ethyl acetate) may remain in the crude extract.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after spotting my crude extract. What are they?

A2: The multiple spots on your TLC plate represent the different compounds present in your crude extract. The most intense spot is likely your target compound, this compound. The other spots are the contaminants mentioned in Q1. The relative position of the spots (Rf value) can give you an indication of their polarity. Structurally similar sterols will likely have Rf values close to that of this compound, making them appear as closely spaced or even overlapping spots.

Q3: My purified this compound still shows some minor impurities in the HPLC/GC-MS analysis. What could they be?

A3: Even after purification steps like column chromatography, trace amounts of contaminants can persist. These are often isomers or structurally very similar sterols that are difficult to resolve. It is also possible to have contamination from plasticizers (e.g., phthalates) if plastic containers or tubing were used during the extraction or purification process.

Q4: Can the composition of the fungal growth medium affect the contaminants in my extract?

A4: Absolutely. The composition of the culture medium can significantly influence the fungal metabolome. Different carbon and nitrogen sources can alter the production of secondary metabolites, potentially leading to a different profile of co-extracted contaminants.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure that the fungal biomass is thoroughly homogenized or ground before extraction to maximize solvent penetration and release of intracellular metabolites.
Inappropriate Extraction Solvent The choice of solvent is critical. A solvent system with appropriate polarity should be used. For this compound, a common approach is a two-step extraction, starting with a nonpolar solvent like hexane to remove highly nonpolar lipids, followed by a more polar solvent like ethyl acetate or ethanol to extract the triterpenoids.
Insufficient Extraction Time or Temperature Ensure that the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for the complete diffusion of this compound from the fungal biomass into the solvent.
Suboptimal Fungal Growth Conditions The production of this compound can be highly dependent on the fungal strain, culture medium, and fermentation conditions (e.g., temperature, pH, aeration). Optimize these parameters to enhance the biosynthesis of this compound.
Issue 2: Difficulty in Separating this compound from Other Sterols
Possible Cause Troubleshooting Step
Similar Polarity of Sterols Structurally similar sterols like lanosterol and ergosterol have very similar polarities to this compound, making their separation by normal-phase chromatography challenging.
Solution 1: Optimize Column Chromatography: Use a high-resolution silica gel and a finely tuned solvent gradient. A shallow gradient with a slow flow rate can improve separation.
Solution 2: Reverse-Phase Chromatography: Consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water gradients). The subtle differences in hydrophobicity between the sterols might be better exploited for separation.
Solution 3: Preparative HPLC: For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often necessary. This technique offers much higher resolution than traditional column chromatography.
Co-elution of Compounds The selected solvent system for chromatography may not be optimal, leading to the co-elution of this compound with one or more contaminants.
Solution: Systematically screen different solvent systems with varying polarities in TLC to identify a system that provides the best separation between this compound and the major contaminants. This optimized solvent system can then be adapted for column chromatography.

Data Presentation

The following table provides a representative composition of a crude fungal triterpenoid extract. Please note that the exact percentages can vary significantly depending on the fungal species, growth conditions, and extraction method. This data is intended to provide a general overview of the expected distribution of compounds.

Compound Class Compound Example(s) Typical Percentage in Crude Extract (%)
Target Triterpenoid This compound5 - 20
Other Sterols Ergosterol, Lanosterol10 - 40
Fatty Acids & Glycerides Palmitic acid, Oleic acid, etc.20 - 50
Polysaccharides & Pigments Glucans, Chitin, Melanins5 - 15
Other Metabolites Various secondary metabolites5 - 10

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Fungal Biomass
  • Harvesting and Drying: Harvest the fungal mycelium from the fermentation broth by filtration. Wash the biomass with distilled water to remove any residual medium components. Lyophilize (freeze-dry) the mycelium to obtain a dry powder.

  • Grinding: Grind the dried mycelium into a fine powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient extraction.

  • Defatting (Optional but Recommended): To remove highly nonpolar lipids, first, perform a solid-liquid extraction with a nonpolar solvent like n-hexane.

    • Suspend the fungal powder in n-hexane (e.g., 1:10 w/v).

    • Stir or sonicate the mixture for 1-2 hours at room temperature.

    • Separate the hexane extract by filtration. This fraction contains mainly nonpolar lipids.

    • Air-dry the fungal residue.

  • This compound Extraction:

    • Suspend the defatted fungal powder in a solvent of medium polarity, such as ethyl acetate or a mixture of chloroform and methanol (e.g., 2:1 v/v), at a ratio of 1:10 (w/v).

    • Perform the extraction by stirring or sonicating the mixture for 2-4 hours at room temperature.

    • Separate the solvent extract from the fungal residue by filtration.

    • Repeat the extraction process on the fungal residue two more times to ensure complete extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Choose a glass column of appropriate size based on the amount of crude extract to be purified (a general rule of thumb is a 1:30 to 1:50 ratio of crude extract to silica gel by weight).

    • Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without any air bubbles.

    • Add a thin layer of sand on top of the silica bed to protect it from disturbance.

    • Wash the packed column with the starting elution solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding the silica gel, and then evaporating the solvent. This dry-loading method often results in better separation.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Start the elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

    • A typical gradient could be starting with 100% hexane, then gradually increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).

    • The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection:

    • Collect the eluate in a series of fractions (e.g., in test tubes or vials).

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable staining reagent.

  • Analysis and Pooling:

    • Analyze the fractions by TLC to identify those containing this compound.

    • Pool the fractions that contain pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Mandatory Visualization

Contaminant_Troubleshooting_Workflow Troubleshooting Workflow for this compound Extract Contamination start Start: Crude this compound Extract tlc_analysis Analyze by TLC start->tlc_analysis multiple_spots Multiple Spots Observed? tlc_analysis->multiple_spots single_spot Single Major Spot multiple_spots->single_spot No column_chromatography Perform Silica Gel Column Chromatography multiple_spots->column_chromatography Yes hplc_gcms_analysis Analyze by HPLC/GC-MS single_spot->hplc_gcms_analysis collect_fractions Collect and Analyze Fractions by TLC column_chromatography->collect_fractions pool_pure_fractions Pool Pure Fractions collect_fractions->pool_pure_fractions pool_pure_fractions->hplc_gcms_analysis impurities_detected Impurities Detected? hplc_gcms_analysis->impurities_detected pure_this compound Pure this compound Obtained impurities_detected->pure_this compound No optimize_chromatography Optimize Chromatography (e.g., different solvent system, prep-HPLC) impurities_detected->optimize_chromatography Yes end End pure_this compound->end optimize_chromatography->column_chromatography

Caption: Workflow for identifying and removing contaminants from crude this compound extracts.

Addressing matrix effects in Eburicol mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of eburicol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a sterol intermediate in the ergosterol biosynthesis pathway in fungi, such as Aspergillus fumigatus.[1][2][3][4] Ergosterol is a crucial component of fungal cell membranes. The quantification of this compound is particularly important in the study of azole antifungal drugs, which inhibit the enzyme that processes this compound (sterol C14-demethylase).[1][3][4] The accumulation of this compound is linked to the antifungal activity of these drugs, making its accurate measurement critical for research into antifungal resistance and drug development.[1][2][3][4]

Q2: What are matrix effects in the context of this compound mass spectrometry?

A2: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. In fungal sterol analysis, complex matrices containing various lipids and other cellular components can be a significant source of matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed by a post-extraction addition method. This involves comparing the signal response of a pure this compound standard in a clean solvent to the response of the same standard spiked into an extracted sample matrix (from which the endogenous this compound has been removed or is at a known low level). A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guides

Issue 1: Poor signal intensity or no detectable peak for this compound.

  • Question: I am not seeing a strong signal for this compound, or the peak is absent altogether. What should I check?

  • Answer:

    • Confirm Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a pure this compound standard to verify instrument sensitivity.

    • Evaluate Sample Preparation: Inefficient extraction of this compound from the fungal matrix can lead to low signal. Ensure that the cell lysis is complete and the extraction solvent is appropriate for sterols (e.g., chloroform/methanol mixtures). Saponification may be necessary to release this compound from steryl esters.

    • Check for Ion Suppression: Co-eluting matrix components can suppress the this compound signal. To investigate this, infuse a constant concentration of this compound standard post-column while injecting an extracted blank matrix. A dip in the signal at the retention time of this compound indicates ion suppression.

    • Optimize Ionization Source Parameters: Adjust settings such as gas temperature, nebulizer pressure, and capillary voltage to optimize the ionization of this compound.

Issue 2: High variability and poor reproducibility in this compound quantification.

  • Question: My quantitative results for this compound are inconsistent across replicate injections and different samples. What could be the cause?

  • Answer:

    • Inconsistent Sample Preparation: Variability in extraction efficiency is a common cause of poor reproducibility. Ensure your sample preparation protocol is standardized and followed precisely for all samples.

    • Matrix Effect Variability: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. The use of a suitable internal standard, preferably a stable isotope-labeled (SIL) this compound, is highly recommended to compensate for these variations. The ratio of the analyte to the internal standard should remain consistent even if the absolute signal intensity fluctuates.

    • Carryover: this compound from a high-concentration sample may adsorb to parts of the LC system and elute during subsequent runs, causing artificially high results in following samples. Implement a robust wash method for the injection needle and run blank injections after high-concentration samples to check for carryover.

    • LC System Instability: Fluctuations in pump pressure, column temperature, or mobile phase composition can lead to retention time shifts and variable peak shapes, affecting integration and quantification. Ensure the LC system is well-maintained and equilibrated.

Issue 3: Inaccurate quantification of this compound.

  • Question: The concentrations of this compound I am measuring seem to be inaccurate. How can I improve accuracy?

  • Answer:

    • Use of an Appropriate Internal Standard: For the most accurate quantification, a stable isotope-labeled internal standard (e.g., d7-eburicol) is ideal as it co-elutes and experiences similar matrix effects to the unlabeled this compound. If a SIL-IS is not available, a structurally similar sterol that is not present in the sample can be used, but its ability to compensate for matrix effects must be thoroughly validated.

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a fungal sample known to not contain this compound, or a simulated matrix). This helps to compensate for systematic matrix effects that are consistent across samples.

    • Optimize Sample Cleanup: Implement more rigorous sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components prior to LC-MS analysis.

    • Method of Standard Addition: For particularly complex matrices or when a blank matrix is unavailable, the method of standard addition can be used. This involves adding known amounts of this compound standard to aliquots of the sample and extrapolating to determine the endogenous concentration.

Experimental Protocols

Protocol 1: Fungal Sterol Extraction

This protocol provides a general method for the extraction of total sterols from fungal biomass.

  • Harvest and Lyophilize: Harvest fungal mycelia by filtration and wash with sterile water. Freeze the mycelia and lyophilize to dryness.

  • Cell Lysis: Mechanically disrupt the lyophilized mycelia using a bead beater or mortar and pestle.

  • Saponification (Optional but Recommended): To hydrolyze steryl esters and release free sterols, add 2M methanolic NaOH to the lysed mycelia and heat at 80°C for 1-2 hours.

  • Liquid-Liquid Extraction:

    • Neutralize the sample with an appropriate acid (e.g., HCl) if saponification was performed.

    • Add an internal standard (e.g., d7-cholesterol or a specific SIL-IS for this compound if available).

    • Extract the sterols by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) and vortexing thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase. Repeat the extraction on the aqueous phase for better recovery.

  • Dry and Reconstitute: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., methanol or acetonitrile/isopropanol).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization will be required.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for sterol analysis.

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Methanol or acetonitrile/isopropanol with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: A gradient from approximately 70% B to 100% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray (ESI) or atmospheric pressure chemical ionization (APCI). APCI can be less susceptible to matrix effects for some sterols.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined empirically by infusing a pure this compound standard. A common fragmentation for sterols is the loss of a water molecule.

      • Example (hypothetical): Precursor ion [M+H]+ -> Product ion [M+H-H2O]+

Data Presentation

Table 1: Example LC-MS/MS Parameters for Sterol Analysis

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 5 mM Ammonium Acetate
Mobile Phase B Methanol + 5 mM Ammonium Acetate
Gradient 80% to 100% B over 10 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transition Analyte-specific (to be determined)

Table 2: Interpreting Matrix Effect Evaluation Results

Matrix Effect (%)InterpretationRecommended Action
-20% to 20%Low matrix effectProceed with quantification, use of a suitable IS is still recommended.
< -20%Significant Ion SuppressionImprove sample cleanup, optimize chromatography, use a SIL-IS.
> 20%Significant Ion EnhancementImprove sample cleanup, optimize chromatography, use a SIL-IS.

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Visualizations

Ergosterol_Biosynthesis Lanosterol Lanosterol This compound This compound Lanosterol->this compound Erg6A Fourteen_methylfecosterol 14-methylfecosterol This compound->Fourteen_methylfecosterol CYP51 (Azole Target) Ergosterol Ergosterol Fourteen_methylfecosterol->Ergosterol Multiple Steps Sample_Prep_Workflow start Fungal Biomass lysis Mechanical Lysis start->lysis saponification Saponification (optional) lysis->saponification extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) saponification->extraction drydown Dry Down under N2 extraction->drydown reconstitution Reconstitute in Mobile Phase drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Troubleshooting_Matrix_Effects start Inaccurate or Irreproducible Results check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is use_sil Implement SIL-IS check_is->use_sil No optimize_chrom Optimize Chromatography (Separate analyte from interferences) check_is->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_chrom->improve_cleanup matrix_matched Use Matrix-Matched Calibrants improve_cleanup->matrix_matched

References

Optimizing culture conditions for maximal Eburicol production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for maximizing Eburicol production in fungal cultures. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables for easy comparison of culture parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production of interest?

This compound is a sterol intermediate in the ergosterol biosynthesis pathway in fungi. It is synthesized from lanosterol by the enzyme sterol C24-methyltransferase (Erg6) and is a substrate for the enzyme sterol 14α-demethylase (CYP51). The production of this compound is of significant interest as it has been identified as a key factor in the antifungal activity of azole drugs. Accumulation of this compound has been shown to be toxic to fungal cells, and therefore, understanding and optimizing its production can be valuable for antifungal drug research and development.

Q2: Which microorganisms are suitable for this compound production?

Aspergillus fumigatus is a well-studied filamentous fungus known to produce this compound, particularly when its ergosterol biosynthesis pathway is inhibited. Other Aspergillus species and some yeasts can also be potential candidates, as the initial steps of the ergosterol pathway are conserved. However, the accumulation of this compound is most prominently documented in A. fumigatus in response to azole antifungals.

Q3: What is the general strategy for maximizing this compound production?

The primary strategy for maximizing this compound production is to cultivate the fungus under conditions that promote healthy growth while simultaneously inhibiting the enzyme CYP51, which converts this compound to downstream sterols. This controlled inhibition leads to the accumulation of this compound within the fungal cells. This is typically achieved by introducing sub-lethal concentrations of an azole antifungal agent, such as fluconazole or voriconazole, into the culture medium.

Q4: What are the key culture parameters to consider for optimizing this compound production?

The key culture parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. These factors influence both the growth of the fungus and the efficiency of this compound accumulation.

Q5: How can I monitor the growth of the fungus and the production of this compound during the fermentation process?

Fungal growth can be monitored in real-time using methods like optical density measurements for submerged cultures, or by measuring the dry weight of the mycelium at different time points.[1][2] this compound production, being an intracellular metabolite, requires extraction from the fungal biomass and subsequent quantification using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4][5]

Troubleshooting Guide

Q1: I am observing poor fungal growth. What could be the issue?

Poor fungal growth can be due to several factors:

  • Inappropriate Culture Medium: Ensure the medium contains adequate carbon and nitrogen sources, as well as essential minerals. Refer to the recommended media compositions in the Experimental Protocols section.

  • Suboptimal pH or Temperature: Verify that the pH and temperature of your culture are within the optimal range for your fungal strain.[6]

  • Inadequate Aeration: Insufficient oxygen can limit the growth of aerobic fungi like Aspergillus.[7]

  • High Concentration of Inhibitor: The concentration of the CYP51 inhibitor (e.g., azole) may be too high, leading to excessive toxicity. Try reducing the inhibitor concentration.

Q2: My fungal culture is growing well, but the this compound yield is low. What can I do?

Low this compound yield despite good growth can be addressed by:

  • Optimizing Inhibitor Concentration: The concentration of the CYP51 inhibitor is critical. If it's too low, the enzyme will not be sufficiently inhibited. If it's too high, it can negatively impact the overall health of the culture. It is recommended to perform a dose-response experiment with a range of sub-lethal concentrations of the inhibitor to find the optimal concentration for this compound accumulation.

  • Timing of Inhibitor Addition: The point at which the inhibitor is added to the culture can be crucial. Adding it during the exponential growth phase is often effective.

  • Suboptimal Culture Conditions for Secondary Metabolism: While the conditions may be good for growth, they might not be optimal for the production of specific metabolites. Experiment with different carbon-to-nitrogen ratios in your medium.

  • Incorrect Extraction Procedure: Ensure that your extraction protocol is efficient in lysing the fungal cells and extracting the lipophilic this compound. Refer to the detailed protocol below.

Q3: I am seeing a lot of variability in this compound production between different fermentation batches. How can I improve consistency?

Inconsistent results can be minimized by:

  • Standardizing Inoculum: Use a consistent amount and age of the fungal inoculum for each fermentation.

  • Precise Control of Fermentation Parameters: Ensure that the pH, temperature, aeration, and agitation rates are tightly controlled and consistent across all batches.

  • Homogeneity of the Culture: In submerged cultures, ensure proper mixing to avoid gradients of nutrients, oxygen, and inhibitor concentration.

  • Consistent Harvesting and Extraction: Harvest the fungal biomass at the same growth phase for each batch and use a standardized extraction and analysis protocol.

Q4: My GC-MS analysis is not showing a clear peak for this compound. What could be wrong?

Issues with GC-MS analysis can arise from:

  • Insufficient Derivatization: this compound, being a sterol, requires derivatization (e.g., silylation) to increase its volatility for GC analysis.[3][4][8] Ensure that the derivatization step is complete.

  • Low Concentration of this compound: If the yield is very low, the this compound peak may be below the detection limit of your instrument. You may need to concentrate your extract or optimize the fermentation to increase the yield.

  • Matrix Interference: Other compounds in your extract might be co-eluting with this compound. Optimize your GC temperature program or consider a clean-up step for your extract before analysis.

  • Incorrect GC-MS Parameters: Verify that the column, temperature program, and mass spectrometer settings are appropriate for sterol analysis.

Data Presentation

Table 1: Recommended Media Compositions for Aspergillus fumigatus

ComponentMinimal Medium (per Liter)Complete Medium (per Liter)
Carbon Source 10 g Glucose10 g Glucose
Nitrogen Source 6 g NaNO₃2 g Peptone, 1 g Yeast Extract
Salts 1.52 g KH₂PO₄, 0.52 g KCl, 0.52 g MgSO₄·7H₂O1.52 g KH₂PO₄, 0.52 g KCl, 0.52 g MgSO₄·7H₂O
Trace Elements 1 ml Hutner's Solution1 ml Hutner's Solution
**Agar (for solid)15 g15 g

Table 2: General Fermentation Parameters for this compound Production

ParameterRecommended RangeNotes
Temperature 28-37 °CStrain-dependent, start with 30°C.
Initial pH 5.0 - 6.5Monitor and adjust as needed, as fungal metabolism can alter the pH.[6]
Agitation 150 - 250 rpmFor submerged cultures, to ensure proper mixing and aeration.[9]
Aeration 1 - 1.5 vvm (volume of air per volume of medium per minute)Crucial for aerobic fungi.[7]
CYP51 Inhibitor Varies (e.g., 1-10 µg/mL Fluconazole)Determine the sub-lethal concentration through a dose-response experiment.

Experimental Protocols

1. Media Preparation and Fungal Culture

  • Objective: To prepare the culture medium and grow the fungal strain for this compound production.

  • Materials:

    • Components for Minimal or Complete Medium (see Table 1).

    • Aspergillus fumigatus strain.

    • Erlenmeyer flasks or a bioreactor.

    • Autoclave.

    • Incubator shaker.

  • Procedure:

    • Prepare the desired culture medium by dissolving all components in distilled water.

    • Adjust the pH to the desired value (e.g., 6.5).

    • For solid media, add agar before autoclaving.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

    • Allow the medium to cool to room temperature.

    • Inoculate the liquid medium with fungal spores or a small piece of mycelium from a stock culture.

    • Incubate the culture under the desired conditions of temperature and agitation (e.g., 30°C, 200 rpm).

    • At the desired growth phase (e.g., mid-exponential phase), add a sterile stock solution of the CYP51 inhibitor to the desired final concentration.

    • Continue the incubation for the desired production period (e.g., 24-48 hours).

2. This compound Extraction from Fungal Biomass

  • Objective: To extract this compound from the harvested fungal cells.

  • Materials:

    • Fungal culture.

    • Buchner funnel and filter paper.

    • Mortar and pestle.

    • Liquid nitrogen.

    • Saponification solution (e.g., 10% KOH in 90% ethanol).

    • Hexane or other non-polar solvent.

    • Centrifuge.

    • Rotary evaporator.

  • Procedure:

    • Harvest the fungal biomass by filtration using a Buchner funnel.

    • Wash the biomass with distilled water to remove any remaining medium.

    • Freeze the biomass with liquid nitrogen and grind it to a fine powder using a mortar and pestle.

    • Transfer the powdered biomass to a glass tube and add the saponification solution.

    • Incubate at 80°C for 1-2 hours to lyse the cells and saponify lipids.

    • Cool the mixture to room temperature and add an equal volume of hexane.

    • Vortex vigorously for 5 minutes to extract the non-saponifiable lipids, including this compound.

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the upper hexane layer containing the sterols.

    • Repeat the hexane extraction on the lower aqueous phase to maximize recovery.

    • Combine the hexane extracts and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane or chloroform) for GC-MS analysis.

3. This compound Quantification by GC-MS

  • Objective: To quantify the amount of this compound in the extract.

  • Materials:

    • Sterol extract.

    • Derivatization agent (e.g., BSTFA with 1% TMCS).

    • GC-MS instrument with a suitable column (e.g., HP-5ms).

    • This compound standard (if available) or a related sterol standard for semi-quantification.

  • Procedure:

    • Take a known volume of the sterol extract and evaporate it to dryness under a stream of nitrogen.

    • Add the derivatization agent to the dried extract.

    • Incubate at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.[4][8]

    • Inject a sample of the derivatized extract into the GC-MS.

    • Run a suitable temperature program to separate the different sterols.

    • Identify the this compound peak based on its retention time and mass spectrum (comparison with a standard or library data).

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with a known standard.

Visualizations

Eburicol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core This compound Synthesis and Conversion cluster_downstream Final Product Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps This compound This compound Lanosterol->this compound Erg6 (Sterol C24-methyltransferase) Downstream_Sterols Downstream Sterols This compound->Downstream_Sterols CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Downstream_Sterols->Ergosterol Multiple Steps Azole_Inhibitors Azole Inhibitors Azole_Inhibitors->this compound Inhibits CYP51

Caption: this compound Biosynthesis Pathway and the Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis A 1. Media Preparation and Sterilization B 2. Inoculation with Fungal Strain A->B C 3. Incubation and Growth B->C D 4. Addition of CYP51 Inhibitor C->D E 5. Further Incubation for Production D->E F 6. Biomass Harvesting E->F G 7. This compound Extraction F->G H 8. GC-MS Analysis G->H I 9. Data Interpretation and Optimization H->I I->C Iterative Optimization

Caption: Experimental Workflow for this compound Production.

Troubleshooting_Guide cluster_no_growth Troubleshooting Poor Growth cluster_yes_growth Troubleshooting Low Yield with Good Growth Start Low this compound Yield? Q1 Good Fungal Growth? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Optimize Inhibitor Concentration? A1_Yes->Q2 Troubleshoot_Growth Check: - Media Composition - pH and Temperature - Aeration - Inhibitor Concentration A1_No->Troubleshoot_Growth Q3 Check Extraction Efficiency? Q2->Q3 Yes Solution Iteratively Optimize Q2->Solution No, Optimize Q4 Optimize Culture Conditions for Secondary Metabolism? Q3->Q4 Yes Q3->Solution No, Optimize Q4->Solution Yes

References

Validation & Comparative

Eburicol vs. Lanosterol: A Comparative Analysis of CYP51 Substrates for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in mycology, drug development, and biochemistry, understanding the nuances of sterol biosynthesis is paramount. A key enzyme in this pathway, lanosterol 14α-demethylase (CYP51), is the target for the widely used azole antifungals. While lanosterol is the archetypal substrate for CYP51 in mammals and some yeasts, many fungi, particularly filamentous fungi, preferentially utilize eburicol. This guide provides a detailed, data-driven comparison of this compound and lanosterol as substrates for CYP51, offering insights into enzyme kinetics, inhibitor interactions, and experimental methodologies.

Quantitative Comparison of this compound and Lanosterol as CYP51 Substrates

The substrate preference and catalytic efficiency of CYP51 can vary significantly between different fungal species. The following tables summarize key quantitative data from studies on CYP51 from various fungal organisms, highlighting the differences in binding affinity and catalytic turnover between this compound and lanosterol.

SubstrateFungal SpeciesBinding Affinity (Kd/Ks) (µM)Reference
This compound Malassezia globosa23[1]
Candida albicans25[2]
Lanosterol Malassezia globosa32[1]
Candida albicans11[2]
Homo sapiens14-18[3]

Table 1: Binding Affinity of this compound and Lanosterol to CYP51. This table showcases the dissociation constant (Kd) or substrate binding constant (Ks) of this compound and lanosterol with CYP51 from different species. A lower value indicates a higher binding affinity.

SubstrateFungal SpeciesTurnover Number (kcat) (min-1)Km (µM)Catalytic Efficiency (kcat/Km) (min-1µM-1)Reference
This compound Malassezia globosa5.655.910.10[1]
Aspergillus fumigatus- (Preferred Substrate)--
Lanosterol Malassezia globosa1.755.140.03[1]
Candida albicans-6-[2]

Table 2: Catalytic Efficiency of CYP51 with this compound and Lanosterol. This table presents the turnover number (kcat), Michaelis constant (Km), and catalytic efficiency (kcat/Km) for the demethylation of this compound and lanosterol by CYP51. A higher turnover number and catalytic efficiency indicate a more efficient enzymatic reaction. Of note, Aspergillus fumigatus CYP51 does not metabolize lanosterol, establishing this compound as its natural substrate.

Experimental Protocols

Accurate comparison of CYP51 substrates requires robust and standardized experimental protocols. Below are detailed methodologies for two key assays used in the characterization of CYP51 activity and substrate binding.

CYP51 Reconstitution Assay

This assay measures the catalytic activity of CYP51 by reconstituting the enzymatic system in vitro and quantifying the product formation.

Materials:

  • Purified CYP51 enzyme

  • NADPH-cytochrome P450 reductase (CPR)

  • Substrate (this compound or Lanosterol) stock solution in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Lipid (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine - DLPC)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Quenching solution (e.g., an organic solvent like ethyl acetate or hexane)

  • Internal standard for chromatography

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, lipid (if required for membrane-bound CYP51s), and the NADPH regenerating system.

  • Addition of Enzyme and Substrate: Add the purified CYP51 and CPR to the reaction mixture. The mixture is then pre-incubated at the desired temperature (e.g., 37°C) for a few minutes. The reaction is initiated by adding the substrate (this compound or lanosterol).

  • Incubation: Incubate the reaction mixture at the optimal temperature with shaking for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution. This also serves to extract the sterols.

  • Extraction and Analysis: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Transfer the organic phase containing the sterols to a new tube and evaporate the solvent. The dried residue is then derivatized (e.g., silylated) for analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified by comparing its peak area to that of a known amount of an internal standard. Enzyme activity is typically expressed as moles of product formed per minute per mole of CYP51 (turnover number).

Spectral Binding Assay (Type I)

This spectrophotometric assay is used to determine the binding affinity (Ks) of a substrate to CYP51. The binding of a substrate to the ferric form of CYP51 induces a characteristic spectral shift, known as a Type I spectrum.

Materials:

  • Purified CYP51 enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Substrate (this compound or Lanosterol) stock solution

  • A dual-beam spectrophotometer

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the Soret peak of the cytochrome P450 (typically 350-500 nm).

  • Baseline Correction: Record a baseline spectrum with the purified CYP51 solution in both the sample and reference cuvettes.

  • Titration: Add small aliquots of the substrate stock solution to the sample cuvette. Add an equal volume of the solvent to the reference cuvette to correct for any solvent-induced spectral changes.

  • Spectral Recording: After each addition of the substrate, mix gently and record the difference spectrum. A Type I spectrum is characterized by a peak around 390 nm and a trough around 420 nm.

  • Data Analysis: The magnitude of the absorbance difference between the peak and the trough (ΔA = Apeak - Atrough) is plotted against the substrate concentration. The resulting saturation curve is then fitted to the Michaelis-Menten equation or a similar binding model to determine the spectral binding constant (Ks), which is the substrate concentration at which half-maximal spectral change is observed.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical context and experimental design, the following diagrams have been generated using the DOT language.

Sterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase, Lanosterol Synthase This compound This compound Lanosterol->this compound C24-Methyltransferase (in some fungi) 14-demethyllanosterol 14-demethyllanosterol Lanosterol->14-demethyllanosterol CYP51 (in mammals, some yeasts) 14-demethylthis compound 14-demethylthis compound This compound->14-demethylthis compound CYP51 (in filamentous fungi) Fungal_Sterols Fungal_Sterols Cholesterol Cholesterol 14-demethyllanosterol->Cholesterol Multiple Steps 14-demethylthis compound->Fungal_Sterols Multiple Steps

Caption: Sterol Biosynthesis Pathway highlighting the divergence in substrate utilization by CYP51.

CYP51_Catalytic_Cycle E_Fe3 CYP51(Fe³⁺) E_Fe3_S CYP51(Fe³⁺)-Substrate E_Fe3->E_Fe3_S + Substrate (Lanosterol or this compound) E_Fe2_S CYP51(Fe²⁺)-Substrate E_Fe3_S->E_Fe2_S + e⁻ (from CPR) E_Fe2_S_O2 CYP51(Fe²⁺)-Substrate-O₂ E_Fe2_S->E_Fe2_S_O2 + O₂ E_Fe3_S_O2_2min CYP51(Fe³⁺)-Substrate-(O₂)²⁻ E_Fe2_S_O2->E_Fe3_S_O2_2min + e⁻ (from CPR) E_Fe3_S_OOH CYP51(Fe³⁺)-Substrate-(OOH) E_Fe3_S_O2_2min->E_Fe3_S_OOH + H⁺ Compound_I Compound I [FeO]³⁺-Substrate E_Fe3_S_OOH->Compound_I + H⁺, - H₂O E_Fe3_S_OH CYP51(Fe³⁺)-Substrate-OH Compound_I->E_Fe3_S_OH + Substrate-H E_Fe3_P CYP51(Fe³⁺)-Product E_Fe3_S_OH->E_Fe3_P Product formation E_Fe3_P->E_Fe3 - Product

Caption: The catalytic cycle of CYP51, a three-step monooxygenase reaction.

Conclusion

The available data indicates that while lanosterol is a viable substrate for CYP51 in many organisms, this compound is the preferred, and in some cases exclusive, substrate for filamentous fungi. Studies on Malassezia globosa show that CYP51 processes this compound more efficiently than lanosterol, as evidenced by a higher turnover number and catalytic efficiency[1]. This substrate preference has significant implications for the development of antifungal drugs. While many in vitro studies and inhibitor screening assays utilize lanosterol due to its commercial availability and historical precedent, the use of this compound may provide a more physiologically relevant model for testing inhibitors against filamentous fungal pathogens.

A notable gap in the current literature is the direct comparative analysis of inhibitor constants (Ki) for a range of azoles with both this compound and lanosterol as competing substrates for the same CYP51 enzyme. While IC50 values are available for various inhibitors with lanosterol, similar comprehensive data with this compound is less common. One study indicated that epoxiconazole acts as a noncompetitive inhibitor of this compound binding, suggesting that the inhibitor and substrate may not directly compete for the same binding site[3]. Further research directly comparing the Ki values of inhibitors in the presence of both substrates would provide a more complete understanding of the competitive landscape within the CYP51 active site and could guide the rational design of more potent and specific antifungal agents.

References

The Central Role of Eburicol Accumulation in Azole-Induced Fungal Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fungal systems to validate the pivotal role of the sterol intermediate, eburicol, in the cytotoxic effects induced by azole antifungal agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biochemical and logical frameworks. This information is intended to inform research and development of novel antifungal strategies.

Comparative Data on Azole Susceptibility and Sterol Accumulation

The fungicidal activity of azole antifungals, particularly in the pathogenic mold Aspergillus fumigatus, is strongly correlated with the accumulation of this compound, the substrate of the target enzyme CYP51 (lanosterol 14α-demethylase).[1][2][3] This contrasts with the mechanism in yeasts like Saccharomyces cerevisiae, where a downstream metabolite is often implicated in fungistatic effects.[4][5]

Experimental data from studies using mutant strains of A. fumigatus highlight the central role of this compound. For instance, partial repression of the erg6A gene, which encodes the sterol C24-methyltransferase that converts lanosterol to this compound, leads to increased resistance to azoles.[1][2] This suggests that a reduced capacity to produce this compound mitigates the drug's toxic effects.

Experimental Condition Fungal Strain Key Genetic Modification Observation Implication for this compound's Role
Azole TreatmentAspergillus fumigatus (Wild-Type)NoneAccumulation of this compound; formation of fungicidal cell wall carbohydrate patches.[1][2][4]This compound accumulation is directly linked to cell death.
Azole TreatmentAspergillus fumigatusPartial repression of erg6A (reduces this compound synthesis)Increased resistance to azole antifungals.[1][2][5]Reduced this compound levels protect the cell from azole toxicity.
Azole TreatmentAspergillus fumigatusLacking ERG3 (prevents conversion of this compound to a "toxic diol")Increased susceptibility to azole antifungals.[1][4]The downstream "toxic diol" is not required for fungicidal activity; this compound itself is the primary toxic agent.
Azole TreatmentSaccharomyces cerevisiae (Yeast)Lacking ERG3Resistance to azole antifungals.[1][4]Highlights a key mechanistic difference between molds and yeasts.

Key Experimental Protocols

Reproducing and building upon the research validating this compound's role requires standardized methodologies. Below are detailed protocols for essential experiments.

Azole Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an azole antifungal against a fungal strain.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 37°C.

    • Harvest conidia (for molds) or cells (for yeasts) in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the suspension to a final concentration of approximately 1-5 x 10⁵ cells/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of the azole drug (e.g., voriconazole) in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution of the drug in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control.

    • Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the azole that causes a significant inhibition of visible growth compared to the positive control.

Sterol Analysis via HPLC-MS

This protocol outlines the extraction and quantification of sterols like this compound and ergosterol from fungal cells.[6][7][8]

  • Sample Collection and Saponification:

    • Grow fungal cultures to the mid-logarithmic phase and expose them to the desired concentration of azole drug for a specified time.

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 20% KOH in 60% ethanol).

    • Heat the mixture at 80-90°C for 1-2 hours to saponify cellular lipids.

  • Extraction of Non-Saponifiable Lipids (Sterols):

    • Allow the mixture to cool to room temperature.

    • Perform a liquid-liquid extraction by adding n-hexane and vortexing vigorously.

    • Centrifuge to separate the phases and carefully collect the upper organic (n-hexane) phase containing the sterols.

    • Repeat the extraction process on the aqueous phase to maximize yield.

  • Sample Preparation and Analysis:

    • Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.

    • Re-dissolve the dried lipid extract in a suitable solvent for HPLC (e.g., acetonitrile/methanol).

    • Inject the sample into an HPLC system coupled with a mass spectrometer (MS) for separation and quantification of individual sterols based on their retention times and mass-to-charge ratios compared to known standards.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic involved in validating the role of this compound.

G Ergosterol Biosynthesis and Azole Action cluster_pathway Ergosterol Pathway in A. fumigatus acetylcoa Acetyl-CoA lanosterol Lanosterol acetylcoa->lanosterol Multiple Steps erg6a Erg6A (Sterol C24-methyltransferase) lanosterol->erg6a This compound This compound cyp51 CYP51 (Lanosterol 14α-demethylase) This compound->cyp51 erg3 ERG3 (Sterol C5-desaturase) This compound->erg3 fecosterol Fecosterol downstream Downstream Enzymes fecosterol->downstream ergosterol Ergosterol (Essential for Membrane) toxic_diol 14-methylergosta-8,24(28)-dien-3β,6α-diol ('Toxic Diol' in Yeast) erg6a->this compound Methylation (A. fumigatus) cyp51->fecosterol Demethylation erg3->toxic_diol In Yeast downstream->ergosterol azoles Azole Antifungals azoles->cyp51 Inhibition

Caption: Ergosterol biosynthesis pathway in A. fumigatus and the inhibitory action of azoles.

G Experimental Workflow: Comparing Fungal Strains wt Wild-Type (WT) Strain culture_wt Culture WT wt->culture_wt mutant Mutant Strain (e.g., erg6A-repressed) culture_mutant Culture Mutant mutant->culture_mutant treatment_wt Split Culture: 1. No Azole (Control) 2. + Azole culture_wt->treatment_wt treatment_mutant Split Culture: 1. No Azole (Control) 2. + Azole culture_mutant->treatment_mutant analysis Analysis treatment_wt->analysis treatment_mutant->analysis mic Azole Susceptibility (MIC) analysis->mic sterol Sterol Profiling (HPLC-MS) analysis->sterol phenotype Toxicity Phenotype (e.g., Cell Wall Staining) analysis->phenotype mic->sterol compare Compare Results between WT and Mutant Strains mic->compare sterol->phenotype sterol->compare phenotype->compare

Caption: Workflow for comparing azole effects on wild-type vs. mutant fungal strains.

G Signaling Pathway of this compound-Induced Toxicity azoles Azole Drug Administration inhibition Inhibition of CYP51 Enzyme azoles->inhibition accumulation Accumulation of this compound inhibition->accumulation stress Cellular Stress accumulation->stress cell_wall Aberrant Cell Wall Carbohydrate Patch Formation stress->cell_wall membrane Membrane Stress stress->membrane death Fungicidal Effect / Cell Death cell_wall->death membrane->death

Caption: Logical pathway from azole action to cell death via this compound accumulation.

References

The Crucial Role of Eburicol Accumulation in the Antifungal Action of Azole Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azole antifungals represent a cornerstone in the treatment of fungal infections. Their efficacy stems from the targeted inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14-α-demethylase, encoded by the ERG11 or CYP51 gene.[1][2][3][4][5] This inhibition disrupts the integrity of the fungal cell membrane by depleting ergosterol, a vital component, and leads to the accumulation of toxic sterol intermediates.[6][7][8] A critical, yet often misunderstood, player in this process is eburicol. This guide provides a comprehensive comparison of the antifungal effects mediated by azole drugs, with a special focus on the pivotal role of this compound accumulation in their mechanism of action. It is important to note that this compound itself is not an antifungal drug but rather a key metabolic intermediate whose accumulation is a primary driver of the fungicidal activity of azoles, particularly in molds.

Data Presentation: Biochemical Consequences of Azole Drug Action

The following table summarizes the effects of standard azole drugs on various fungal pathogens, highlighting the depletion of ergosterol and the accumulation of the toxic intermediate, this compound.

Fungal SpeciesAzole DrugPrimary Effect on Sterol BiosynthesisClinical Outcome
Aspergillus fumigatusVoriconazole, ItraconazoleInhibition of CYP51A/B, leading to ergosterol depletion and significant accumulation of this compound.[1][3][6]Fungicidal
Candida albicansFluconazole, ItraconazoleInhibition of Erg11p, leading to ergosterol depletion and accumulation of 14-α-methylated sterols.Primarily Fungistatic
Cryptococcus neoformansFluconazoleInhibition of Erg11p, disrupting ergosterol synthesis.Fungistatic

Mechanism of Action: The Differential Role of this compound in Yeasts and Molds

The antifungal effect of azoles varies between different fungal species, with a notable distinction between their fungistatic activity against yeasts and their fungicidal action against molds.[2][9][10] This difference is largely attributed to the specific sterol intermediates that accumulate.

In molds such as the pathogenic Aspergillus fumigatus, the inhibition of CYP51 by azoles leads to a significant buildup of its substrate, this compound.[1][3][9] This accumulation of this compound is highly toxic and has been shown to trigger the formation of cell wall carbohydrate patches, ultimately leading to fungal cell death (a fungicidal effect).[1][2][3]

In contrast, in yeasts like Candida albicans, the inhibition of the homologous enzyme Erg11p also leads to the accumulation of 14-α-methylated sterols. However, the subsequent metabolic steps can differ from those in molds. While this accumulation is disruptive to the cell membrane and inhibits growth (a fungistatic effect), it is not typically as acutely cytotoxic as the high levels of this compound in molds.

Signaling Pathway Diagram

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Azole Action Lanosterol Lanosterol This compound This compound Lanosterol->this compound Erg6 (C24-methyltransferase) 14-demethyl lanosterol 14-demethyl lanosterol This compound->14-demethyl lanosterol CYP51 (14α-demethylase) CYP51 CYP51 ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Azole_Drugs Azole Drugs (e.g., Voriconazole) Azole_Drugs->CYP51 Inhibition Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Eburicol_Accumulation Toxic this compound Accumulation CYP51->Eburicol_Accumulation Cell_Death Fungicidal Effect (in molds) Eburicol_Accumulation->Cell_Death

Caption: Mechanism of azole antifungal drugs.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
  • Spores or yeast cells are harvested and suspended in sterile saline or phosphate-buffered saline (PBS).
  • The suspension is adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10^3 CFU/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Antifungal Dilutions:

  • A stock solution of the azole drug is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI 1640.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antifungal dilutions is inoculated with the prepared fungal suspension.
  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
  • The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Experimental Workflow Diagram

Start Start Fungal_Culture Culture Fungal Strain Start->Fungal_Culture Prepare_Inoculum Prepare Fungal Inoculum Fungal_Culture->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions Prepare Serial Dilutions of Azole Drug Prepare_Drug_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The antifungal activity of azole drugs is intricately linked to the disruption of the ergosterol biosynthesis pathway. While ergosterol depletion is a common outcome, the accumulation of the sterol intermediate this compound is a critical factor driving the potent fungicidal effect of azoles against molds like Aspergillus fumigatus. Understanding this nuanced mechanism is paramount for the development of new antifungal strategies and for optimizing the use of existing azole therapies. Further research into the specific downstream effects of this compound accumulation may unveil novel targets for future antifungal drug discovery.

References

Eburicol Accumulation: A Comparative Analysis in Yeast and Molds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of eburicol accumulation in yeast and molds, focusing on the underlying biochemical pathways and the implications for antifungal drug development. The information is supported by experimental data and detailed methodologies to aid in research and development.

Introduction to this compound and the Ergosterol Biosynthesis Pathway

Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] The biosynthesis of ergosterol is a complex, multi-step process that is a primary target for many antifungal drugs.[4][5] A key intermediate in this pathway is the sterol this compound. However, the role and accumulation of this compound differ significantly between yeasts and molds due to variations in their respective ergosterol biosynthesis pathways.[2][6]

In filamentous fungi (molds) such as Aspergillus fumigatus, lanosterol is first methylated at the C-24 position by the enzyme C-24 sterol methyltransferase (Erg6) to form this compound.[2][6] this compound then serves as the primary substrate for the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the pathway.[6][7][8][9][10] Conversely, in most yeasts, including Saccharomyces cerevisiae and Candida albicans, lanosterol is directly demethylated by lanosterol 14α-demethylase (Erg11) without prior conversion to this compound.[2][6] This fundamental difference in the sequence of enzymatic reactions leads to distinct patterns of sterol accumulation, particularly when the pathway is disrupted by antifungal agents like azoles.

Comparative Analysis of this compound Accumulation

The differential routing of sterol biosynthesis has profound implications for the mechanism of action of azole antifungals, which specifically inhibit the 14α-demethylase enzyme (CYP51/Erg11).[5][11] In molds, inhibition of CYP51 leads to the accumulation of its substrate, this compound.[6][7][8][9][12] This accumulation of this compound is not just a metabolic byproduct but is directly linked to the fungicidal activity of azoles against molds, triggering the formation of detrimental cell wall carbohydrate patches.[6][7][8][9][12][13]

In contrast, in yeasts, the inhibition of Erg11 results in the accumulation of lanosterol.[2] While ergosterol is depleted, the primary cause of the antifungal effect in yeasts is often attributed to the subsequent conversion of accumulated 14α-methylated sterols into a toxic diol, 14-methylergosta-8,24(28)-dien-3β,6α-diol.[6][7][8][13] This typically results in a fungistatic (growth-inhibiting) rather than a fungicidal (killing) effect.[7][13]

Quantitative Data on Sterol Accumulation

The following table summarizes the differential accumulation of key sterols in yeast (Cryptococcus neoformans) and molds (Aspergillus fumigatus) upon treatment with the azole antifungal itraconazole.

Fungal SpeciesTreatmentThis compound (% of total sterols)Obtusifolione (% of total sterols)Lanosterol (% of total sterols)Ergosterol (% of total sterols)Reference
Cryptococcus neoformans (Yeast)10 nM ItraconazoleAccumulatesAccumulatesNot a major accumulated sterolDepleted[14]
Aspergillus fumigatus (Mold)Azole TreatmentSignificant AccumulationNot reported as primaryMinor accumulationDepleted[6][7][8][9]

Note: Quantitative values for this compound and obtusifolione in C. neoformans were reported together as representing 64.2% ± 12.9% of the radioactivity incorporated into the sterol fraction.[14]

Experimental Methodologies

The analysis of fungal sterols is critical for understanding the efficacy and mechanism of action of antifungal compounds. A common and robust method for this analysis is gas chromatography-mass spectrometry (GC-MS).

General Protocol for Fungal Sterol Extraction and Analysis

This protocol provides a general framework for the extraction and analysis of sterols from fungal biomass.

  • Cell Disruption: Fungal cells are harvested and subjected to disruption to release intracellular components. A common method is alkaline hydrolysis, which involves heating the cell pellet with a strong base (e.g., NaOH in methanol). This process also saponifies lipids, converting them to their corresponding fatty acid salts and freeing the non-saponifiable sterols.

  • Extraction: The sterols are then extracted from the saponified mixture using an organic solvent such as n-hexane or petroleum ether. The mixture is vortexed and centrifuged to separate the organic phase containing the sterols from the aqueous phase.

  • Derivatization (Optional but Recommended): To improve their volatility and chromatographic separation, sterols can be derivatized. A common method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the dried sterol extract. This converts the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: The derivatized or underivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography (GC): The different sterols in the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Mass Spectrometry (MS): As the separated sterols elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each sterol, allowing for its identification and quantification.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Ergosterol_Biosynthesis_Comparison cluster_mold Mold (e.g., A. fumigatus) cluster_yeast Yeast (e.g., S. cerevisiae) Lanosterol_mold Lanosterol Erg6_mold Erg6 (C-24 Sterol Methyltransferase) Lanosterol_mold->Erg6_mold This compound This compound Erg6_mold->this compound CYP51_mold CYP51 (14α-demethylase) This compound->CYP51_mold Fungicidal Fungicidal Effect (Cell Wall Patches) This compound->Fungicidal Accumulation leads to Further_Steps_mold Further Steps CYP51_mold->Further_Steps_mold Demethylation Azoles_mold Azoles Azoles_mold->CYP51_mold Ergosterol_mold Ergosterol Further_Steps_mold->Ergosterol_mold Lanosterol_yeast Lanosterol Erg11_yeast Erg11 (14α-demethylase) Lanosterol_yeast->Erg11_yeast Toxic_Diol Toxic Diol Formation Lanosterol_yeast->Toxic_Diol Accumulation leads to Further_Steps_yeast Further Steps Erg11_yeast->Further_Steps_yeast Demethylation Azoles_yeast Azoles Azoles_yeast->Erg11_yeast Ergosterol_yeast Ergosterol Further_Steps_yeast->Ergosterol_yeast

Caption: Comparative Ergosterol Biosynthesis Pathways in Molds and Yeasts.

Sterol_Analysis_Workflow Start Fungal Culture Harvest Harvest Cells Start->Harvest Hydrolysis Alkaline Hydrolysis (Saponification) Harvest->Hydrolysis Extraction Solvent Extraction (e.g., n-hexane) Hydrolysis->Extraction Derivatization Derivatization (Optional) (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: General Experimental Workflow for Fungal Sterol Analysis.

Conclusion

The accumulation of this compound is a key differentiating factor between molds and yeasts, particularly in the context of azole antifungal treatment. In molds, the ergosterol biosynthesis pathway proceeds via this compound as a substrate for CYP51, and the azole-induced accumulation of this compound is directly linked to a fungicidal mode of action. In contrast, yeasts primarily utilize lanosterol as the substrate for the homologous enzyme Erg11, and the antifungal effect of azoles is largely attributed to the formation of a toxic diol, often resulting in fungistatic activity. This fundamental difference in metabolic pathways has significant implications for the development of new antifungal drugs and for understanding the mechanisms of drug resistance. Researchers and drug development professionals should consider these distinct pathways when designing novel therapeutic strategies targeting the fungal cell membrane.

References

Safety Operating Guide

Navigating the Safe Handling of Eburicol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Personal Protective Equipment (PPE)

Given the lack of specific hazard data for Eburicol, a conservative approach to PPE is recommended, drawing from safety protocols for similar chemical compounds like plant sterols. The primary objective is to prevent skin and eye contact, as well as inhalation of any aerosols or dust.

Standard Laboratory Attire: At a minimum, a long-sleeved laboratory coat, long pants, and closed-toe shoes should be worn at all times when handling this compound.

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with solutions, heavier-duty gloves should be considered. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

Eye and Face Protection: Safety glasses with side shields are mandatory. When there is a potential for splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles for enhanced protection.

Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid form of this compound, a NIOSH-approved respirator (e.g., an N95 or higher) should be used. All respiratory protection should be part of a comprehensive respiratory protection program that includes fit testing and training.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential airborne contaminants.

  • Pre-use Inspection: Before starting any procedure, ensure all necessary PPE is available and in good condition. Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.

  • Solvent Consideration: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Consult the Safety Data Sheet for the specific solvent being used to understand its hazards and required handling precautions.

Handling:

  • Avoid Dust and Aerosol Generation: When working with solid this compound, handle it carefully to avoid creating dust. If possible, purchase it in a solution or wet the solid with a small amount of an appropriate solvent before handling.

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material suitable for the solvent used. Clean the area thoroughly and dispose of all contaminated materials as hazardous waste.

  • Personal Hygiene: After handling this compound and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials from spills, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound should be disposed of in a designated sharps container for hazardous waste.

Waste Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C31H52OWikipedia
Molar Mass 440.756 g·mol−1Wikipedia
Appearance Solid (assumed)General chemical knowledge
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

Eburicol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Assess Hazards & Review SDS of Solvents B Don Appropriate PPE A->B C Prepare Designated Work Area (Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Segregate Solid & Liquid Waste E->G F->G K Decontaminate Work Area F->K H Label Hazardous Waste Containers G->H I Store Waste in Designated Area H->I J Arrange for EHS Pickup I->J L Doff PPE K->L M Wash Hands Thoroughly L->M

Caption: A workflow for the safe handling of this compound, from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eburicol
Reactant of Route 2
Eburicol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.